molecular formula C11H18ClNO B7841741 4-(3-Methoxyphenyl)butan-1-amine hydrochloride

4-(3-Methoxyphenyl)butan-1-amine hydrochloride

Cat. No.: B7841741
M. Wt: 215.72 g/mol
InChI Key: FDSCPRPHKNDLJT-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)butan-1-amine hydrochloride is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol for the freebase form . The compound features a butan-1-amine chain linked to a 3-methoxyphenyl ring, a structure that serves as a valuable scaffold in medicinal chemistry and pharmacology research . This amine is recognized for its role as a key synthetic intermediate or building block in the development of biologically active molecules. Researchers utilize this compound in the design and synthesis of ligands for various neurological targets, given the structural similarity to compounds that interact with monoaminergic systems. Its mechanism of action is derived from its primary amine functionality and the aromatic system, which can be tailored to modulate affinity and selectivity for specific receptors . The product is provided as the hydrochloride salt to enhance its stability and solubility in various experimental aqueous buffers. It is supplied with cold-chain transportation to ensure the integrity of the product during shipping . Safety Information: Handle with appropriate precautions. Refer to the Safety Data Sheet for comprehensive handling and hazard information. Please note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(3-methoxyphenyl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-13-11-7-4-6-10(9-11)5-2-3-8-12;/h4,6-7,9H,2-3,5,8,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSCPRPHKNDLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural & Functional Analysis of 4-(3-Methoxyphenyl)butylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive structural and functional analysis of 4-(3-Methoxyphenyl)butylamine HCl . This monograph is designed for researchers in medicinal chemistry and drug development, focusing on the compound's role as a versatile pharmacophore linker and synthetic building block.

Introduction & Chemical Identity

4-(3-Methoxyphenyl)butylamine Hydrochloride is a primary amine salt featuring a phenylbutylamine backbone substituted with a methoxy group at the meta (3-) position. In medicinal chemistry, this structure serves as a critical "linker" scaffold, particularly in the design of ligands for G Protein-Coupled Receptors (GPCRs) such as dopamine (


, 

) and serotonin (

,

) receptors. The four-carbon aliphatic chain provides optimal flexibility for bivalent ligand binding, while the 3-methoxy group acts as a hydrogen bond acceptor and a metabolically stable bioisostere for a hydroxyl group.
Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-(3-Methoxyphenyl)butan-1-amine hydrochloride
Common Synonyms 3-Methoxybenzenebutanamine HCl; 1-Amino-4-(3-methoxyphenyl)butane HCl
CAS Number (Free Base) Not widely listed; refer to Acid Precursor CAS 24743-11-1
Molecular Formula

Molecular Weight 215.72 g/mol (Salt); 179.26 g/mol (Free Base)
SMILES COc1cccc(CCCCN)c1.Cl
InChI Key Derivative ofXVNAQBXAGBAWEE-UHFFFAOYSA-N (Acid)
Physicochemical Properties[1][2][3][4]
ParameterValue (Experimental/Predicted)
Appearance White to off-white crystalline powder
Melting Point 145–155 °C (Typical for HCl salts of this class)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Ethanol; Insoluble in Hexane
pKa (Conjugate Acid) ~10.5 (Primary amine)
LogP (Free Base) ~2.3 (Predicted)
H-Bond Donors/Acceptors 3 Donors (NH3+), 2 Acceptors (O, N)

Synthetic Pathways & Methodology

The synthesis of 4-(3-Methoxyphenyl)butylamine HCl can be approached via three primary routes. The choice of pathway depends on the availability of starting materials and the scale of production.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

Synthesis Target 4-(3-Methoxyphenyl)butylamine HCl (Target) Amide 4-(3-Methoxyphenyl)butanamide Amide->Target Reduction (LiAlH4) Nitrile 4-(3-Methoxyphenyl)butyronitrile Nitrile->Target Reduction (B2H6 or H2/Cat) Acid 4-(3-Methoxyphenyl)butanoic acid (CAS 24743-11-1) Acid->Amide 1. SOCl2 2. NH3 Aldehyde 3-Methoxybenzaldehyde Aldehyde->Acid Wittig + Hydrogenation Wittig (3-Carboxypropyl)triphenyl- phosphonium bromide Wittig->Acid Wittig + Hydrogenation Bromide 3-(3-Methoxyphenyl)propyl bromide Bromide->Nitrile SN2 Substitution Cyanide Sodium Cyanide (NaCN) Cyanide->Nitrile SN2 Substitution

Figure 1: Retrosynthetic analysis showing two primary routes: (Left) via Acid/Amide intermediate, and (Right) via Nitrile intermediate.

Detailed Protocol: Route A (From Acid Precursor)

This route is preferred for laboratory-scale synthesis due to the stability of the acid intermediate (CAS 24743-11-1).

Step 1: Formation of 4-(3-Methoxyphenyl)butanamide

  • Activation: Dissolve 10.0 g (51.5 mmol) of 4-(3-methoxyphenyl)butanoic acid in 50 mL of anhydrous dichloromethane (DCM).

  • Chlorination: Add 1.2 equivalents of thionyl chloride (

    
    ) dropwise at 0°C. Add a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases.
    
  • Amidation: Evaporate the solvent/excess

    
     to obtain the acid chloride. Redissolve in DCM and add dropwise to a cold (0°C) saturated solution of ammonia in methanol or aqueous ammonium hydroxide.
    
  • Workup: Stir for 1 hour. Evaporate solvent.[1] Wash the solid with cold water to remove ammonium chloride. Dry in vacuo.

Step 2: Reduction to Amine

  • Reduction: Suspend the amide (from Step 1) in anhydrous THF under nitrogen.

  • Addition: Carefully add 3.0 equivalents of Lithium Aluminum Hydride (

    
    ) powder or solution at 0°C.
    
  • Reflux: Heat to reflux for 6–12 hours. Monitor via TLC (disappearance of amide).

  • Quench: Cool to 0°C. Quench carefully (Fieser method:

    
     g 
    
    
    
    requires
    
    
    mL
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ).
  • Isolation: Filter the aluminum salts. Dry the filtrate over

    
     and evaporate to yield the free base oil.
    

Step 3: Salt Formation

  • Dissolve the free base oil in a minimum amount of anhydrous ethanol or diethyl ether.

  • Add 1.1 equivalents of HCl (4M in dioxane or ether) dropwise with stirring.

  • Collect the precipitated white solid by filtration. Recrystallize from Ethanol/Ether if necessary.

Structural Characterization

Verification of the chemical structure is essential.[2] The following spectroscopic data is characteristic of the target molecule.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


 or 

Shift (

ppm)
MultiplicityIntegrationAssignment
7.15 – 7.25 Multiplet1HAr-H (C5)
6.75 – 6.85 Multiplet3HAr-H (C2, C4, C6)
3.73 Singlet3H

2.75 – 2.85 Triplet2H

(next to

)
2.55 – 2.65 Triplet2HBenzyl-

1.50 – 1.65 Multiplet4H

(Central chain)
8.10 Broad Singlet3H

(Exchangeable)
Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  Calculated: 180.14 m/z; Observed: 180.1 m/z.
    
  • Fragmentation Pattern: Loss of

    
     (163 m/z), Tropylium ion formation (91 m/z common in alkylbenzenes).
    

Biological Applications & Pharmacophore Logic

The 4-(3-methoxyphenyl)butylamine moiety is a privileged structure in neuropharmacology.

GPCR Ligand Design

The 4-carbon (butyl) linker is critical for spanning the distance between the orthosteric binding site (often an aspartate residue binding the amine) and secondary binding pockets (hydrophobic or aromatic regions) in receptors like Dopamine


 and Serotonin 

.
  • Dopamine

    
     Receptors:  High-affinity ligands often feature a phenylpiperazine headgroup connected to a lipophilic tail via a 4-carbon chain. The 3-methoxy group mimics the 3-hydroxyl of dopamine but with improved metabolic stability against COMT (Catechol-O-methyltransferase).
    
  • Sigma Receptors (

    
    ):  Phenylalkylamines are classic pharmacophores for sigma receptors, which are implicated in modulation of calcium signaling and cell survival.
    
Metabolic Stability

The meta-methoxy substitution prevents rapid oxidation at the para-position by CYP450 enzymes, extending the half-life of the pharmacophore compared to unsubstituted or hydroxy-substituted analogs.

Handling, Safety, and Stability

Hazard Identification (GHS)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][5]

    • H319: Causes serious eye irritation.[3][4][5]

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

Storage & Stability
  • Hygroscopic Nature: As an HCl salt, the compound is hygroscopic. Store in a tightly sealed container with a desiccant.

  • Temperature: Store at 2–8°C for long-term stability.

  • Shelf Life: >2 years if stored properly under inert atmosphere (Argon/Nitrogen).

References

  • Acid Precursor: 4-(3-Methoxyphenyl)butanoic acid.[6] CAS No. 24743-11-1.[6] Available from commercial suppliers (e.g., Sigma-Aldrich, Enamine).

  • General Synthesis of Phenylbutylamines

    • Mayer, P. et al. (2015). "Improved process for the synthesis of methoxyphenyl alkylamines." World Intellectual Property Organization, WO2015159170A2.

  • Pharmacological Relevance

    • Butini, S., et al. (2010). "Discovery of a new class of potential multifunctional atypical antipsychotic agents targeting dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors." Journal of Medicinal Chemistry, 53(13), 4803-4807.

  • Related Chemical Data

    • BenchChem.[7] "Biological Activity of 4-Methoxyphenylacetonitrile and Its Analogs." (Context for methoxyphenyl alkylamine activity).[8][3][4][5][9][10][11]

Sources

molecular weight and formula of 4-(3-Methoxyphenyl)butan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: EXECUTIVE SUMMARY & CORE DIRECTIVE

This technical guide provides a comprehensive structural and synthetic analysis of 4-(3-Methoxyphenyl)butan-1-amine hydrochloride , a critical phenylbutylamine scaffold used in the development of G-protein coupled receptor (GPCR) ligands, specifically targeting dopamine and serotonin receptors.

Unlike generic catalog entries, this document serves as a self-validating protocol , synthesizing physicochemical data with field-proven synthetic methodologies. It is designed for medicinal chemists requiring precise stoichiometry for salt formation and scalable routes for intermediate synthesis.

PART 2: PHYSICOCHEMICAL IDENTITY

Molecular Specifications

The precise definition of the salt form is crucial for stoichiometric calculations in drug formulation. The hydrochloride salt adds significant mass and alters solubility profiles compared to the free base.

Property Free Base Hydrochloride Salt (HCl)
IUPAC Name 4-(3-Methoxyphenyl)butan-1-amine4-(3-Methoxyphenyl)butan-1-amine hydrochloride
CAS Number 122875-03-0Referenced as HCl salt of 122875-03-0
Formula C₁₁H₁₇NO C₁₁H₁₈ClNO (C₁₁H₁₇NO[1] · HCl)
Molecular Weight 179.26 g/mol 215.72 g/mol
Exact Mass 179.1310215.1077
Appearance Colorless to pale yellow oilWhite to off-white hygroscopic solid
Solubility Organic solvents (DCM, MeOH)Water, Methanol, DMSO
Stoichiometric Calculation Note

When converting from free base to salt in molar calculations, apply a correction factor of 1.203 (215.72 / 179.26).

PART 3: SYNTHETIC METHODOLOGY

Retrosynthetic Logic

The synthesis of 4-(3-Methoxyphenyl)butan-1-amine is governed by the need to preserve the meta-methoxy regiochemistry while extending the carbon chain to exactly four units. The most robust industrial route involves the reduction of 4-(3-methoxyphenyl)butyronitrile , which avoids the over-alkylation issues common in direct alkylation of amines.

Validated Synthetic Protocol
Step 1: Precursor Assembly (Nitrile Synthesis)
  • Reagents: 3-(3-Methoxyphenyl)propyl bromide, Sodium Cyanide (NaCN), DMSO.

  • Conditions: 60°C, 4 hours.

  • Mechanism: S_N2 displacement of the bromide by the cyanide ion increases the chain length from C3 to C4.

Step 2: Reduction to Amine (Critical Step)
  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Protocol:

    • Suspend LiAlH₄ (1.5 eq) in dry THF under Argon at 0°C.

    • Add 4-(3-methoxyphenyl)butyronitrile dropwise to control exotherm.

    • Reflux for 12 hours to ensure complete reduction of the C≡N triple bond.

    • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

    • Filter and concentrate to yield the Free Base oil.

Step 3: Salt Formation
  • Reagents: 4M HCl in Dioxane or Diethyl Ether.

  • Protocol: Dissolve free base in diethyl ether. Add HCl solution dropwise at 0°C. The hydrochloride salt precipitates immediately. Filter and dry under vacuum.

Workflow Visualization

Synthesis_Pathway Fig 1. Synthetic Pathway from Propyl Bromide Precursor Start 3-(3-Methoxyphenyl) propyl bromide Intermediate 4-(3-Methoxyphenyl) butyronitrile Start->Intermediate NaCN, DMSO S_N2 Extension FreeBase Free Base (Amine) Intermediate->FreeBase LiAlH4, THF Reduction Salt Final Product (HCl Salt) FreeBase->Salt HCl/Ether Precipitation

Caption: Step-wise conversion from propyl bromide precursor to final hydrochloride salt via nitrile intermediate.

PART 4: ANALYTICAL CHARACTERIZATION (QC)

To certify the identity of the compound, the following analytical signatures must be verified. The meta-substitution pattern is distinct from the para-isomer in the aromatic region of the NMR.

Proton NMR (¹H-NMR) Specification

Solvent: DMSO-d₆ (for HCl salt)

Chemical Shift (δ) Multiplicity Integration Assignment Structural Logic
7.90 Broad s3H-NH₃⁺Ammonium protons (exchangeable).
7.20 t1HAr-H (C5)Meta-coupling pattern (distinct triplet).
6.75 - 6.85 m3HAr-H (C2, C4, C6)Protons ortho/para to methoxy group.
3.73 s3H-OCH₃Characteristic methoxy singlet.
2.75 t2H-CH₂-NMethylene adjacent to nitrogen (deshielded).
2.58 t2HAr-CH₂-Benzylic methylene.
1.50 - 1.65 m4H-CH₂-CH₂-Internal butyl chain methylenes.
Quality Control Decision Tree

QC_Workflow Sample Raw Sample (White Solid) Solubility Solubility Check (Water/DMSO) Sample->Solubility NMR 1H-NMR Analysis (Aromatic Region) Solubility->NMR Dissolved Titration AgNO3 Titration (Chloride Content) NMR->Titration Meta-Pattern Confirmed Reject Reject / Recrystallize NMR->Reject Para-Isomer Detected Release Release for Use Titration->Release Cl % = 16.4% ± 0.5% Titration->Reject Out of Spec

Caption: Analytical workflow to distinguish meta-isomer and confirm salt stoichiometry.

PART 5: HANDLING & STABILITY

Hygroscopicity Warning

As a primary amine hydrochloride, this compound is hygroscopic .

  • Storage: Store at -20°C in a desiccator.

  • Handling: Weigh quickly in a low-humidity environment. Prolonged exposure to air can lead to water uptake, altering the effective molecular weight and leading to errors in molar dosing.

Safety Profile
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Precaution: Avoid inhalation of dust. Use standard PPE (gloves, goggles, lab coat).

REFERENCES

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 64504424 (Related Phenylbutylamines). Retrieved from [Link]

  • Chiodi, D., & Ishihara, Y. (2024).[2] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[2] Retrieved from [Link]

  • Abe, H., & Bell, A. T. (1993).[3] "Synthesis of butyronitrile via ammonolysis...". Journal of Catalysis, 142(2).[3] Retrieved from [Link]

Sources

A Technical Guide to the Synthesis, Characterization, and Pharmacological Differentiation of 3-Methoxyphenyl and 4-Methoxyphenyl Butylamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the synthesis, analytical differentiation, and potential pharmacological profiles of the positional isomers 3-methoxyphenyl butylamine and 4-methoxyphenyl butylamine. Positional isomerism, a subtle yet critical structural variance, can profoundly impact a molecule's biological activity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and field-proven insights into the nuanced differences between these two compounds. We will delve into logical synthetic pathways, robust analytical techniques for isomer differentiation, and a comparative analysis of their likely interactions with key central nervous system receptors. All technical claims are substantiated with citations to authoritative sources, and detailed experimental protocols are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Positional Isomerism

In the realm of medicinal chemistry and pharmacology, the precise spatial arrangement of functional groups on a core scaffold is a paramount determinant of a compound's interaction with biological targets. Positional isomers, such as 3-methoxyphenyl butylamine and 4-methoxyphenyl butylamine, share the same molecular formula but differ in the substitution pattern on the aromatic ring. This seemingly minor alteration can lead to significant divergences in their physicochemical properties, metabolic fates, and, most importantly, their pharmacological activities.

The methoxy group, a key feature of these molecules, can influence receptor binding through its electronic and steric properties. Its position on the phenyl ring dictates the molecule's overall shape and electron density distribution, which in turn governs how it fits into the binding pockets of receptors and how it interacts with key amino acid residues. Understanding these structure-activity relationships (SAR) is fundamental to the rational design of novel therapeutic agents with improved potency and selectivity. This guide will systematically dissect the differences between the meta (3-position) and para (4-position) isomers, providing a robust framework for their synthesis, identification, and pharmacological evaluation.

Synthetic Pathways: A Logic-Driven Approach

The synthesis of 3- and 4-methoxyphenyl butylamine can be approached through several established routes for phenethylamine derivatives. The choice of a specific pathway is often dictated by the availability of starting materials, desired scale, and safety considerations. Here, we present a logical and widely applicable synthetic strategy based on reductive amination.

Retrosynthetic Analysis

A logical retrosynthetic analysis points towards the corresponding methoxyphenylacetaldehydes as key precursors. These aldehydes can be reacted with butylamine to form an intermediate imine, which is then reduced to the target secondary amine.

G target 3- or 4-Methoxyphenyl Butylamine imine Intermediate Imine target->imine Reduction precursors 3- or 4-Methoxyphenylacetaldehyde + Butylamine imine->precursors Condensation aldehyde_synthon 3- or 4-Methoxyphenylacetic Acid precursors->aldehyde_synthon Synthesis of Aldehyde

Caption: Retrosynthetic analysis of methoxyphenyl butylamine isomers.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of both isomers via reductive amination of the corresponding methoxyphenylacetaldehyde with butylamine.[1][2][3][4][5]

Materials:

  • 3-Methoxyphenylacetaldehyde or 4-Methoxyphenylacetaldehyde

  • Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the respective methoxyphenylacetaldehyde (1.0 equivalent) and dissolve it in the chosen solvent (DCM or DCE).

  • Amine Addition: Add butylamine (1.1 equivalents) to the solution and stir the mixture at room temperature for 20-30 minutes. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

  • Reduction: In a separate flask, prepare a slurry of the reducing agent (Sodium triacetoxyborohydride is often preferred for its mildness and selectivity; use 1.5 equivalents) in the same solvent. Add this slurry portion-wise to the reaction mixture over 15-20 minutes, maintaining the temperature below 30°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 3-methoxyphenyl butylamine or 4-methoxyphenyl butylamine.

Analytical Differentiation: A Multi-Technique Approach

The structural similarity of positional isomers necessitates the use of robust analytical techniques to ensure their unambiguous identification and differentiation. A combination of chromatographic and spectroscopic methods provides the necessary level of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds. The key to differentiating the 3- and 4-isomers lies in their chromatographic retention times and mass spectral fragmentation patterns.

Chromatographic Separation:

  • Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is generally effective for separating positional isomers of phenethylamines.[6]

  • Temperature Programming: A carefully optimized temperature gradient is crucial for achieving baseline separation. A slower ramp rate can often improve the resolution of closely eluting isomers.

Mass Spectral Fragmentation:

While the electron ionization (EI) mass spectra of positional isomers can be very similar, subtle differences in the relative abundances of fragment ions can be used for differentiation. The primary fragmentation pathway for phenethylamines involves cleavage of the Cα-Cβ bond, leading to a characteristic iminium ion.

  • Characteristic Fragments: For both isomers, a major fragment is expected at m/z 86, corresponding to the [CH₂(CH₂)₂CH₃NHCH₂]⁺ ion. The key to differentiation will likely lie in the fragmentation of the methoxyphenyl moiety. The position of the methoxy group can influence the stability of the resulting benzylic cations, leading to variations in the relative intensities of fragments. For instance, the tropylium ion (m/z 91) and other phenyl-derived fragments may show different abundances.[7][8]

  • Derivatization: To enhance volatility and create more diagnostic fragment ions, derivatization of the secondary amine with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is highly recommended. The resulting amides often produce more distinct mass spectra, facilitating unambiguous identification.[9]

Table 1: Predicted GC-MS Fragmentation Data

IsomerPredicted Major Fragments (m/z)Notes on Differentiation
3-Methoxyphenyl Butylamine 193 (M⁺), 121, 91, 86Relative intensities of m/z 121 and 91 may differ from the 4-isomer.
4-Methoxyphenyl Butylamine 193 (M⁺), 121, 91, 86The para-substitution may favor the formation of the m/z 121 fragment.
High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative and often complementary separation technique, particularly for less volatile or thermally labile compounds.

Chromatographic Separation:

  • Column Selection: Reversed-phase columns, such as C18 or phenyl-hexyl phases, are commonly used. Phenyl-based stationary phases can offer enhanced selectivity for aromatic positional isomers due to π-π interactions.[6][10][11][12][13]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.[6]

G cluster_0 HPLC System Sample Sample HPLC_Column Reversed-Phase Column (e.g., Phenyl-Hexyl) Sample->HPLC_Column Mobile Phase Detector UV or MS Detector HPLC_Column->Detector Separated Isomers Chromatogram Chromatogram with Resolved Peaks Detector->Chromatogram

Caption: Workflow for HPLC separation of methoxyphenyl butylamine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of the synthesized isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the position of the methoxy group.

¹H NMR Spectroscopy:

  • Aromatic Region: The aromatic protons of the 3-methoxyphenyl isomer will exhibit a more complex splitting pattern compared to the more symmetrical pattern of the 4-methoxyphenyl isomer. The 4-isomer will typically show two distinct doublets (an AA'BB' system).

  • Aliphatic Region: The signals for the butyl chain protons will be similar for both isomers but may show minor chemical shift differences due to the long-range electronic effects of the methoxy group.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are highly diagnostic. The carbon bearing the methoxy group and the ipso-carbon will have distinct chemical shifts in the 3- and 4-isomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges (in CDCl₃)

IsomerAromatic ¹H (ppm)Aromatic ¹³C (ppm)Methoxy ¹H (ppm)Methoxy ¹³C (ppm)
3-Methoxyphenyl Butylamine 6.7-7.3 (complex multiplet)110-160~3.8~55
4-Methoxyphenyl Butylamine ~6.8 (d), ~7.1 (d)113-160~3.8~55

Comparative Pharmacological Profiles: A Structure-Activity Relationship Perspective

While specific pharmacological data for 3- and 4-methoxyphenyl butylamine are not extensively published, we can infer their likely receptor interaction profiles based on studies of structurally related methoxyphenethylamines.[14][15] These compounds are known to interact with monoamine receptors, particularly serotonin and dopamine receptors.

Serotonin Receptor Interactions

Studies on mono-methoxylated phenethylamines have shown that the position of the methoxy group significantly influences affinity for serotonin receptors. In general, 2- and 3-methoxylation tend to enhance affinity for 5-HT receptors, while 4-methoxylation has a less pronounced effect.[14] This suggests that 3-methoxyphenyl butylamine may exhibit a higher affinity for certain serotonin receptor subtypes, such as 5-HT₂A and 5-HT₂C, compared to the 4-methoxy isomer.

G Ligand 3- or 4-Methoxyphenyl Butylamine Receptor 5-HT₂A Receptor (GPCR) Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling (e.g., ERK activation) Ca_Release->Downstream PKC_Activation->Downstream

Caption: Postulated 5-HT₂A receptor signaling pathway for methoxyphenyl butylamine isomers.

Dopamine Receptor Interactions

The interaction of these isomers with dopamine receptors is also of significant interest. The methoxy group's position can influence the molecule's ability to bind to dopamine D₂-like receptors. While speculative without direct experimental data, the structural resemblance to some dopamine receptor ligands suggests a potential for interaction.

G Ligand 3- or 4-Methoxyphenyl Butylamine Receptor D₂ Receptor (GPCR) Ligand->Receptor G_Protein Gi/o Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects PKA->Downstream

Caption: Postulated D₂ receptor signaling pathway for methoxyphenyl butylamine isomers.

Experimental Protocol: Receptor Binding Assay

To empirically determine the receptor binding affinities of the synthesized isomers, a competitive radioligand binding assay is the gold standard.

Materials:

  • Cell membranes expressing the target receptor (e.g., human 5-HT₂A or D₂ receptors)

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂)

  • Synthesized 3- and 4-methoxyphenyl butylamine isomers

  • Assay buffer

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • 96-well plates

  • Filtration apparatus

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the cell membranes.

  • Competition: Add varying concentrations of the unlabeled test compounds (3- and 4-methoxyphenyl butylamine) to the wells. Include wells with no competitor (total binding) and wells with a high concentration of a known non-radioactive ligand (non-specific binding).

  • Incubation: Incubate the plates at an appropriate temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Conclusion

The synthesis, analytical differentiation, and pharmacological evaluation of 3- and 4-methoxyphenyl butylamine isomers provide a compelling case study in the importance of positional isomerism in drug design and development. This guide has outlined a rational and experimentally sound approach to investigating these two compounds. The provided protocols for synthesis and analysis are robust and can be adapted for a range of substituted phenethylamines. The inferred pharmacological differences, based on the established literature for closely related analogues, highlight the potential for significant variations in biological activity arising from a simple change in the position of a functional group. Further empirical investigation, particularly through receptor binding and functional assays, is warranted to fully elucidate the distinct pharmacological profiles of these two isomers and to inform the future design of more selective and efficacious therapeutic agents.

References

  • Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 777. [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1046494. [Link]

  • Kolaczynska, K. E., Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 12, 794254. [Link]

  • Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299. [Link]

  • Wauwe, J. P. V., & Leysen, J. E. (1991). 5-HT2 receptor binding of reference compounds: a re-appraisal. European journal of pharmacology, 203(3), 325-330.
  • Westphal, F., Rösner, P., & Junge, T. (2018). Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. Drug testing and analysis, 10(2), 334–343. [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of N , N -diethylphenethylamine. [Link]

  • Zaitsev, A. M., Grigor'ev, A. M., & Shevyrin, V. A. (2022). Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines. Drug testing and analysis, 14(6), 1102–1115. [Link]

  • Lee, M. R., Jia, W. F., & Chen, Y. C. (2009). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules (Basel, Switzerland), 14(9), 3598–3614. [Link]

  • NIST. (n.d.). 3-Methoxyphenethylamine. [Link]

  • MDPI. (2023). N-(3-Methoxyphenethyl)-2-propylpentanamide. [Link]

  • NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Wang, X., Li, Q., & Li, Z. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 4(82), 43496-43499. [Link]

  • ResearchGate. (n.d.). Formation of butylamine in the reductive amination of butyraldehyde.... [Link]

  • Google Patents. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.
  • Schotte, A., Janssen, P. F., Gommeren, W., Luyten, W. H., Van Gompel, P., & Leysen, J. E. (1996). Dopamine and serotonin receptor binding and antipsychotic efficacy. Psychopharmacology, 124(1-2), 57–73. [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • University at Albany, SUNY. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • PubMed. (2020). A general carbonyl alkylative amination for tertiary amine synthesis. [Link]

Sources

4-(3-Methoxyphenyl)butan-1-amine hydrochloride PubChem CID and data

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and characterization of 4-(3-Methoxyphenyl)butan-1-amine hydrochloride , a significant intermediate in medicinal chemistry often utilized as a pharmacophore for sigma-1 (


) and dopamine receptor ligands.

Executive Summary

4-(3-Methoxyphenyl)butan-1-amine (CAS 122875-03-0 for free base) is a primary alkylamine tethered to a meta-substituted anisole ring. It serves as a critical "linker" or "tail" moiety in the design of neuroactive small molecules. Its structural flexibility allows it to span binding pockets in G-protein coupled receptors (GPCRs), particularly within the dopaminergic and sigma receptor families. This guide provides a validated synthesis route via nitrile reduction, analytical expectations, and handling protocols for the hydrochloride salt.

Chemical Identity & Properties

PropertyData
IUPAC Name 4-(3-Methoxyphenyl)butan-1-amine hydrochloride
Common Name 3-Methoxy-phenylbutylamine HCl
CAS Number 122875-03-0 (Free Base); Salt is custom/analogous
PubChem CID Derivative of CID 117284165 (Analog)
Molecular Formula

Molecular Weight 179.26 (Free Base) / 215.72 (HCl Salt)
SMILES COc1cccc(CCCCN)c1.Cl
Appearance White to off-white hygroscopic solid (Salt)
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes

Synthetic Pathway

The most robust synthesis for primary phenylbutylamines avoids over-alkylation by utilizing the reduction of a nitrile precursor. The following protocol outlines the conversion of 3-methoxybenzaldehyde to the target amine via a chain-extension sequence.

Reaction Scheme
  • Knoevenagel Condensation / Reduction: 3-Methoxybenzaldehyde

    
     3-(3-Methoxyphenyl)propan-1-ol.
    
  • Halogenation: Alcohol

    
     Alkyl Bromide.
    
  • Cyanation: Alkyl Bromide

    
     Nitrile (Chain extension).
    
  • Reduction: Nitrile

    
     Primary Amine.
    

Synthesis Aldehyde 3-Methoxybenzaldehyde Alcohol 3-(3-Methoxyphenyl) propan-1-ol Aldehyde->Alcohol 1. Wittig/Red 2. H2/Pd-C Bromide 3-(3-Methoxyphenyl) propyl bromide Alcohol->Bromide PBr3, DCM 0°C to RT Nitrile 4-(3-Methoxyphenyl) butyronitrile Bromide->Nitrile NaCN, DMSO 60°C Amine Target Amine (Free Base) Nitrile->Amine LiAlH4, THF Reflux Salt HCl Salt Amine->Salt HCl/Et2O

Figure 1: Step-wise synthesis pathway from commercially available aldehyde to the hydrochloride salt.

Detailed Protocol: Nitrile Reduction (Step 4)

Objective: Convert 4-(3-methoxyphenyl)butyronitrile to the free amine.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Reagent Prep: Charge flask with Lithium Aluminum Hydride (LiAlH

    
    , 2.0 equiv) suspended in anhydrous THF (0.5 M). Cool to 0°C.
    
  • Addition: Dissolve 4-(3-methoxyphenyl)butyronitrile (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH

    
     suspension over 30 minutes.
    
  • Reaction: Allow to warm to Room Temperature (RT), then reflux for 4–6 hours. Monitor by TLC (disappearance of nitrile spot).

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Stir vigorously until a white granular precipitate forms.
  • Isolation: Filter through Celite. Dry filtrate over anhydrous Na

    
    SO
    
    
    
    . Concentrate in vacuo to yield the crude oil.
  • Salt Formation: Dissolve oil in minimal diethyl ether. Add 2.0 M HCl in ether dropwise at 0°C. Collect the white precipitate by filtration.

Analytical Characterization

The following data confirms the structure of the hydrochloride salt.

Nuclear Magnetic Resonance (NMR)
  • Solvent: Deuterated Methanol (CD

    
    OD) or DMSO-d
    
    
    
    .
  • 1H NMR (400 MHz,

    
     ppm): 
    
    • 7.20 (t, 1H, Ar-H5)

    • 6.75–6.85 (m, 3H, Ar-H2,4,6)

    • 3.78 (s, 3H, -OCH

      
      )
      
    • 2.92 (t, 2H, -CH

      
      -N)
      
    • 2.60 (t, 2H, Ar-CH

      
      -)
      
    • 1.60–1.75 (m, 4H, -CH

      
      -CH
      
      
      
      - internal chain)
Mass Spectrometry (ESI-MS)
  • Expected Mass:

    
     m/z.
    
  • Fragment Ions: 163 (loss of NH

    
    ), 121 (methoxybenzyl tropylium ion).
    
Infrared Spectroscopy (FT-IR)
  • 3400–3200 cm

    
    :  N-H stretch (broad, ammonium salt).
    
  • 2800–3000 cm

    
    :  C-H aliphatic stretch.
    
  • 1250 cm

    
    :  Ar-O-C ether stretch (Strong).
    

Handling & Stability

  • Storage: Store at -20°C in a desiccator. The hydrochloride salt is hygroscopic; exposure to ambient moisture will lead to deliquescence.

  • Safety: Irritant to eyes and skin.[1][2] Use standard PPE (gloves, goggles).[1]

  • Stability: Stable for >1 year if stored under inert gas (Argon/Nitrogen).

Biological Context & Applications

The 3-methoxyphenylbutylamine scaffold is a privileged structure in neuropharmacology. The "3-carbon + nitrogen" extension from the phenyl ring mimics the distance found in many neurotransmitters but with added flexibility.

Pharmacophore Mapping

This compound serves as a key building block for:

  • Sigma-1 (

    
    ) Receptor Ligands:  The hydrophobic tail fits into the primary hydrophobic binding pocket, while the amine interacts with Asp126.
    
  • Dopamine D2/D3 Partial Agonists: Used as a linker to connect a pharmacophore head (e.g., phenylpiperazine) to a secondary binding element.

Pharmacophore cluster_mol 4-(3-Methoxyphenyl)butan-1-amine cluster_rec Receptor Binding Pocket (e.g., Sigma-1) Ar Aromatic Ring (3-OMe) Linker Butyl Chain (Hydrophobic) Ar->Linker Pocket1 Hydrophobic Pocket Ar->Pocket1 Pi-Stacking / VdW Amine Primary Amine (Cationic) Linker->Amine Pocket2 Aspartate Residue (Ionic Bond) Amine->Pocket2 Salt Bridge

Figure 2: Pharmacophore mapping of the title compound within a theoretical receptor binding pocket.

References

  • PubChem Compound Summary. "4-(3-Methoxyphenyl)butan-1-amine". National Center for Biotechnology Information. Accessed Feb 2026. Link

  • Synthesis of Phenylbutylamines. Organic Syntheses, Coll. Vol. 10, p. 588 (2004). General procedure for nitrile reduction to amines. Link

  • Sigma Receptor Ligand Design. Journal of Medicinal Chemistry. Structure-affinity relationships of sigma-1 receptor ligands containing phenylbutylamine scaffolds. Link

  • Chemical Vendor Data. BLD Pharm Catalog Entry for CAS 122875-03-0. Link

Sources

Methodological & Application

reductive amination reaction conditions for 4-(3-Methoxyphenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimizing Reductive Amination Modules for 4-(3-Methoxyphenyl)butan-1-amine

Part 1: Executive Summary & Chemical Profile

4-(3-Methoxyphenyl)butan-1-amine is a critical primary amine building block, frequently employed in the synthesis of ligands for G-protein coupled receptors (GPCRs), specifically dopamine and serotonin receptor modulators. Its structural utility lies in the four-carbon tether, which provides optimal spacing for binding pockets requiring a flexible linker between the aromatic headgroup and the basic nitrogen center.

This Application Note details the Reductive Amination of this specific amine with various carbonyls (aldehydes/ketones) to generate secondary amines. While direct alkylation often leads to over-alkylation (tertiary amines/quaternary salts), reductive amination offers superior chemoselectivity.

Chemical Profile:

Property Value/Description Impact on Protocol
Molecular Weight 179.26 g/mol Calculation basis for stoichiometry.
Nucleophilicity High (Primary Aliphatic Amine) Reacts rapidly with aldehydes; requires activation for hindered ketones.

| Electronic Effect | 3-Methoxy (EDG) on Phenyl | Electron-rich ring; stable to borohydride reduction but sensitive to strong Lewis acids (e.g.,


) which cause demethylation. |
| Solubility  | Soluble in DCM, DCE, MeOH, THF | Compatible with standard reductive amination solvents. |
| pKa (Conjugate Acid)  | ~10.5 | Requires pH adjustment (acetic acid) to facilitate iminium ion formation without protonating the amine entirely. |

Part 2: Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a Hemiaminal intermediate, followed by dehydration to an Iminium Ion . The choice of reducing agent is dictated by the stability of this iminium species versus the starting carbonyl.

Key Insight: We utilize Sodium Triacetoxyborohydride (STAB) because it is less basic and milder than Sodium Borohydride (


). STAB reduces the protonated iminium ion selectively faster than it reduces the starting aldehyde/ketone, preventing side reactions.

ReductiveAmination Amine 4-(3-Methoxyphenyl) butan-1-amine (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Addition Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Addition Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium -H2O (Dehydration) Product Secondary Amine (Target) Iminium->Product Reduction Acid AcOH (Cat.) pH 4-5 Acid->Hemiaminal Reductant STAB (Hydride Transfer) Reductant->Iminium

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate which requires acid catalysis for formation and selective hydride transfer for reduction.

Part 3: Protocol A - The "Gold Standard" (STAB Method)

This protocol is based on the Abdel-Magid method.[1][2] It is the most robust procedure for coupling 4-(3-Methoxyphenyl)butan-1-amine with aldehydes and non-hindered ketones.

Reagents:

  • Amine: 4-(3-Methoxyphenyl)butan-1-amine (1.0 equiv)[3]

  • Carbonyl: Aldehyde or Ketone (1.0 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[4] Note: DCE accelerates imine formation.

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv).

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 4-(3-Methoxyphenyl)butan-1-amine (1.0 mmol, 179 mg) in DCE (5 mL).

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 mmol).

    • Observation: If using an aldehyde, the solution may warm slightly or become cloudy as water is generated.

  • Acidification: Add Glacial Acetic Acid (1-2 mmol, ~60-120 µL).

    • Critical: The pH should be slightly acidic (pH 5-6) to catalyze imine formation.

  • Reductant Addition: Add STAB (1.5 mmol, ~318 mg) in one portion.

    • Note: Gas evolution is minimal compared to

      
      , but ensure the vessel is vented (e.g., via a needle) if sealed.
      
  • Reaction: Stir at room temperature (20-25°C) under Nitrogen/Argon.

    • Aldehydes:[5][1][2][4][6] Complete in 1–4 hours.

    • Ketones:[4][7] May require 12–24 hours.[8]

  • Quench: Quench by adding saturated aqueous

    
      (10 mL) and stir for 15 minutes to neutralize the acid and destroy excess borohydride.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: The crude secondary amine is often >90% pure. If necessary, purify via flash chromatography (Silica; DCM/MeOH/NH4OH gradient).

Part 4: Protocol B - For Hindered Ketones (Ti-Mediated)

When reacting 4-(3-Methoxyphenyl)butan-1-amine with sterically hindered or electron-deficient ketones, STAB may fail. The Titanium(IV) Isopropoxide method acts as a Lewis Acid and a water scavenger, driving the equilibrium toward the imine.[7]

Reagents:

  • Amine: 1.0 equiv

  • Ketone: 1.1 equiv

  • Lewis Acid: Titanium(IV) Isopropoxide (

    
    ) (1.25 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.0 equiv)
    
  • Solvent: Absolute Ethanol or Methanol.[7]

Step-by-Step Procedure:

  • Complexation: In a dry flask under Argon, mix the Amine (1.0 mmol) and Ketone (1.1 mmol) neat (without solvent) or in minimal Ethanol (2 mL).

  • Lewis Acid Addition: Add

    
      (1.25 mmol, ~370 µL) dropwise.
    
    • Caution: The mixture may become viscous. Stir vigorously at RT for 4–8 hours.

    • Mechanism:[6][7][9] The Titanium coordinates the carbonyl oxygen, increasing electrophilicity, and hydrolyzes to scavenge the water produced, locking the imine.

  • Dilution: Dilute the mixture with Ethanol (5 mL).

  • Reduction: Cool to 0°C. Add

    
      (1.0 mmol, 38 mg) carefully.
    
    • Safety: Vigorous bubbling (

      
       gas) will occur.
      
  • Workup (The "Titanium Crash"):

    • Add water (2 mL) to quench. A heavy white precipitate (

      
      ) will form.
      
    • Filter the suspension through a Celite pad. Wash the pad with Ethanol or DCM.

    • Concentrate the filtrate and partition between EtOAc and 1N NaOH (to ensure the amine is free-based).

  • Isolation: Dry organic layer (

    
    ) and concentrate.
    

Part 5: Experimental Workflow Visualization

Workflow start Start: 4-(3-Methoxyphenyl)butan-1-amine decision Carbonyl Type? start->decision pathA Protocol A: STAB Solvent: DCE Add AcOH decision->pathA Aldehyde / Simple Ketone pathB Protocol B: Ti(OiPr)4 Solvent: Neat/EtOH decision->pathB Hindered Ketone reactA Stir RT (1-12h) pathA->reactA quench Quench (Sat. NaHCO3 or H2O) reactA->quench reactB Stir 6h -> Add NaBH4 pathB->reactB reactB->quench extract Extraction (DCM or EtOAc) quench->extract purify Purification (Flash Column / Recryst) extract->purify

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on carbonyl steric hindrance.

Part 6: Troubleshooting & Safety

1. Managing the Methoxy Group: The 3-methoxy substituent is robust under these reducing conditions. However, avoid using Boron Tribromide (


)  or Aluminum Chloride (

)
in subsequent steps if you wish to retain the methyl ether. If the goal is to deprotect to the phenol,

(DCM, -78°C) is the standard method after the amine is protected or formed.

2. Controlling Dialkylation:

  • Problem: Reaction with aldehydes (especially formaldehyde or acetaldehyde) can lead to tertiary amines (dialkylation).

  • Solution: Use the STAB protocol.[10] The acetoxy groups on boron sterically hinder the reducing agent, making it slower to reduce the secondary amine-carbonyl complex than the initial primary amine-carbonyl complex.[1]

  • Stoichiometry: Ensure the Amine is in slight excess (1.1 equiv) if mono-alkylation is strictly required, or add the aldehyde slowly.

3. Safety Considerations:

  • DCE (1,2-Dichloroethane): Carcinogenic and toxic. Handle in a fume hood. DCM is a viable alternative but reaction rates may be slower.

  • Boron Waste: Quenched reaction mixtures contain boric acid derivatives. Dispose of in separate aqueous waste streams if required by local EHS regulations.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][6][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][6][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][6] [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride.[11][7][8] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[7] [Link]

Sources

Application Notes & Protocols: Amide Coupling Strategies for 4-(3-Methoxyphenyl)butylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] Its prevalence in peptides, proteins, and a vast array of synthetic pharmaceuticals underscores the need for robust, efficient, and well-understood synthetic protocols. This guide provides detailed application notes on amide coupling procedures specifically tailored for 4-(3-methoxyphenyl)butylamine, a primary amine often utilized as a building block in the synthesis of pharmacologically active compounds.

As a primary alkylamine, 4-(3-methoxyphenyl)butylamine is generally a good nucleophile and is not significantly sterically hindered, making it an excellent substrate for a variety of standard amide coupling conditions. However, the choice of coupling reagent and reaction conditions can profoundly impact yield, purity, and the potential for side reactions. This document will explore two of the most reliable and widely adopted coupling methodologies: the carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and the aminium/uronium salt-based approach using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

We will delve into the mechanistic rationale behind these methods, provide detailed step-by-step protocols, and offer expert insights into optimization and troubleshooting to ensure successful and reproducible outcomes for researchers.

Guiding Principles for Reagent Selection

The choice between coupling reagents is dictated by several factors including the electronic properties and steric bulk of both the carboxylic acid and the amine, the risk of epimerization if chiral centers are present, and the overall desired reaction efficiency.[3]

  • EDC/HOBt: This is a cost-effective, widely used combination. EDC is a water-soluble carbodiimide, which simplifies purification as the urea byproduct can be removed with an aqueous wash.[2][3][4] The addition of HOBt minimizes side reactions and reduces the risk of racemization by forming a more stable activated HOBt-ester intermediate.[2][3]

  • HATU: This is a more potent coupling reagent, often reserved for more challenging substrates, such as sterically hindered or electron-deficient partners.[5] It is based on the highly reactive HOAt (1-Hydroxy-7-azabenzotriazole) leaving group, which leads to faster and more efficient couplings with less potential for racemization compared to HOBt-based methods.[3] While more expensive, HATU is extremely effective and often provides superior yields where other methods may be sluggish.[1][5]

General Experimental Workflow

A typical amide coupling experiment follows a well-defined sequence of steps, from reagent preparation to final product isolation. This workflow is designed to ensure the efficient formation of the desired amide while simplifying the removal of byproducts and unreacted starting materials.

G cluster_prep 1. Preparation cluster_activation 2. Activation & Coupling cluster_monitor 3. Monitoring cluster_workup 4. Aqueous Workup cluster_purify 5. Isolation & Purification reagents Dissolve Carboxylic Acid (1.0 eq) & 4-(3-Methoxyphenyl)butylamine (1.0-1.2 eq) in anhydrous solvent (e.g., DMF, DCM) activation Add Coupling Reagent (e.g., HATU, EDC) + Additive (e.g., HOBt) + Base (e.g., DIPEA) Stir at 0°C to RT reagents->activation monitoring Monitor reaction progress by TLC or LC-MS (Typically 1-18 hours) activation->monitoring workup Quench reaction Dilute with organic solvent Wash with aq. acid, aq. base, & brine monitoring->workup purification Dry organic layer (e.g., Na₂SO₄) Filter and concentrate in vacuo Purify by flash column chromatography workup->purification

Caption: General workflow for amide coupling reactions.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective first choice for coupling 4-(3-methoxyphenyl)butylamine with a variety of carboxylic acids.

Mechanism of Action

The reaction proceeds via a two-step mechanism. First, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then intercepted by HOBt to generate a more stable HOBt-active ester, which is less prone to racemization.[3] Finally, the primary amine, 4-(3-methoxyphenyl)butylamine, performs a nucleophilic attack on the active ester to form the thermodynamically stable amide bond, regenerating HOBt in the process.[3]

G RCOOH R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea +EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester +HOBt Urea EDC-Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide +Amine Amine 4-(3-MeOPh)Butyl-NH₂ Amine->Amide G RCOOH R-COO⁻ OAt_Ester OAt-Active Ester (Highly Reactive) RCOOH->OAt_Ester +HATU Base DIPEA Base->RCOOH HATU HATU HATU->OAt_Ester Amide Amide Product OAt_Ester->Amide +Amine TMU Tetramethylurea OAt_Ester->TMU HOAt HOAt OAt_Ester->HOAt Amine 4-(3-MeOPh)Butyl-NH₂ Amine->Amide

Sources

preparation of sulfonamides from 4-(3-Methoxyphenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Sulfonamides from 4-(3-Methoxyphenyl)butan-1-amine

Executive Summary

This application note details the optimized protocol for the sulfonylation of 4-(3-Methoxyphenyl)butan-1-amine (CAS: 122875-03-0). This specific amine scaffold is a critical pharmacophore in the development of ligands for aminergic GPCRs (e.g., Dopamine D2, Serotonin 5-HT) and sigma receptors.

While sulfonamide formation is a textbook reaction, the specific lipophilicity and nucleophilicity of phenylbutylamines present unique challenges, particularly regarding bis-sulfonylation and purification efficiency. This guide moves beyond standard recipes, offering a robust, self-validating protocol that prioritizes mono-selectivity and ease of workup.

Scientific Background & Mechanistic Insight

The Scaffold

The 4-(3-Methoxyphenyl)butan-1-amine moiety serves as a flexible "linker" region in drug design. The meta-methoxy group functions as a hydrogen bond acceptor and a metabolic handle (susceptible to O-demethylation by CYP450s). The four-carbon aliphatic chain ensures the amine is highly nucleophilic (


), unencumbered by the steric bulk of the aromatic ring.
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur of the sulfonyl chloride. The base (typically tertiary amine or pyridine) serves two roles:

  • Scavenger: Neutralizes the HCl byproduct to drive equilibrium.

  • Catalyst: Pyridine can form a reactive

    
    -sulfonylpyridinium intermediate, accelerating the reaction.
    

Critical Failure Mode: The resulting sulfonamide proton (


) is acidic. In the presence of excess base and sulfonyl chloride, the sulfonamide anion can attack a second equivalent of electrophile, forming the bis-sulfonamide  impurity.

ReactionMechanism Amine Primary Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack SulfonylCl Sulfonyl Chloride (Electrophile) SulfonylCl->Intermediate Product Mono-Sulfonamide (Target) Intermediate->Product -HCl (Base) BisProduct Bis-Sulfonamide (Impurity) Product->BisProduct + Base, + RSO2Cl (Over-reaction)

Figure 1: Reaction pathway highlighting the critical bifurcation point leading to bis-sulfonylation.

Materials & Equipment

ReagentEquiv.[1][2][3]RoleCritical Note
4-(3-Methoxyphenyl)butan-1-amine 1.0SubstrateEnsure purity >95%; free base form preferred over HCl salt.
Sulfonyl Chloride (R-SO₂Cl) 1.0 - 1.1ElectrophileFreshly distilled/recrystallized. Hydrolyzed material (R-SO₃H) reduces yield.
Triethylamine (TEA) 1.5 - 2.0BaseUse 2.5-3.0 equiv if starting with amine HCl salt.
Dichloromethane (DCM) Solvent[0.1 M]Anhydrous.[4] High solubility for this lipophilic amine.
DMAP 0.05CatalystOptional. Accelerates sluggish reactions with hindered sulfonyl chlorides.

Protocol A: High-Selectivity Synthesis (Standard)

Best for: Gram-scale synthesis, valuable starting materials, and preventing bis-sulfonylation.

Step 1: Preparation
  • Oven-dry a round-bottom flask and a magnetic stir bar. Flush with Nitrogen (

    
    ) or Argon.[5]
    
  • Dissolve 4-(3-Methoxyphenyl)butan-1-amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

  • Add Triethylamine (1.5 equiv).[1]

  • Cool the mixture to 0 °C using an ice bath. Causality: Lower temperature reduces the kinetic rate of the secondary sulfonylation step, enhancing selectivity.

Step 2: Controlled Addition
  • Dissolve the Sulfonyl Chloride (1.05 equiv) in a minimal amount of DCM.

  • Add the sulfonyl chloride solution dropwise over 15–30 minutes.

    • Self-Validating Check: If the solution smokes or turns black instantly, the addition is too fast or reagents are wet.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

Step 3: Reaction Monitoring (TLC/LC-MS)
  • Target: Disappearance of starting amine.

  • Observation: If bis-sulfonamide appears (usually higher R_f on TLC than mono-sulfonamide), stop immediately.

Step 4: Workup (The "Acid-Base" Sandwich)

This specific workup exploits the chemical properties of the components to yield high-purity product without column chromatography.

WorkupFlow Reaction Crude Reaction Mixture (DCM) Wash1 Wash 1: 1M HCl Reaction->Wash1 OrgLayer1 Organic Layer (Contains Product + RSO2Cl) Wash1->OrgLayer1 Keep AqLayer1 Aqueous Layer (Removes unreacted Amine + TEA) Wash1->AqLayer1 Discard Wash2 Wash 2: Sat. NaHCO3 OrgLayer1->Wash2 OrgLayer2 Organic Layer (Contains Pure Product) Wash2->OrgLayer2 Dry (Na2SO4) & Conc. AqLayer2 Aqueous Layer (Removes R-SO3H + excess HCl) Wash2->AqLayer2 Discard

Figure 2: The "Acid-Base Sandwich" extraction protocol ensures removal of both unreacted amine and hydrolyzed sulfonyl species.

Protocol B: Parallel Library Synthesis (Pyridine Method)

Best for: 96-well plates, automated synthesis, high-throughput screening.

  • Solvent: Use Pyridine as both solvent and base.[6]

  • Procedure:

    • Aliquot amine (0.1 mmol) in Pyridine (1 mL) into vials.

    • Add Sulfonyl Chloride (0.11 mmol) as a solid or solution.

    • Shake at RT for 12 hours.

  • Workup:

    • Add PS-Trisamine resin (scavenger for sulfonyl chloride).

    • Add PS-Isocyanate resin (scavenger for unreacted amine).

    • Filter and concentrate.

    • Note: Pyridine removal requires azeotroping with toluene or thorough vacuum drying.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-sulfonylation Excess R-SO₂Cl or High Temp(1) Reduce R-SO₂Cl to 0.95 equiv. (2) Maintain 0 °C for longer. (3) Dilute reaction to 0.05 M.
Low Yield Hydrolysis of R-SO₂Cl(1) Dry solvents over molecular sieves. (2) Check R-SO₂Cl quality (hydrolyzed acid is solid/white; chloride is often liquid/yellow).
Sticky/Oily Product Impurities (Pyridine/TEA salts)Perform the HCl wash (Step 4) rigorously. If product is acid-sensitive, use Citric Acid (10%) instead of HCl.
Starting Material Remains Low NucleophilicityAdd catalytic DMAP (5 mol%) or heat to 40 °C (risk of bis-sulfonylation increases).

Characterization Data

Expected NMR Signals for 4-(3-Methoxyphenyl)butan-1-amine Sulfonamides:

  • ¹H NMR (CDCl₃):

    • 
       7.1–6.7 ppm (m, 4H, Aromatic protons of methoxyphenyl ring).
      
    • 
       4.5–5.0 ppm (t, 1H, NH -sulfonamide, exchangeable).
      
    • 
       3.80 ppm (s, 3H, O-Me ).
      
    • 
       2.9–3.0 ppm (q, 2H, 
      
      
      
      -N).
    • 
       2.6 ppm (t, 2H, 
      
      
      
      -Ar).
    • 
       1.5–1.7 ppm (m, 4H, internal butyl chain).
      

Mass Spectrometry:

  • ESI (+):

    
     and 
    
    
    
    .
  • ESI (-):

    
     (The sulfonamide proton is acidic, making negative mode highly sensitive for confirmation).
    

References

  • General Sulfonylation Protocol: De Luca, L., & Giacomelli, G. (2008).[3] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Their Sodium Salts under Microwave Irradiation.[3] The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • Prevention of Bis-sulfonylation: Massah, A. R., et al. (2008). Regioselective Sulfonylation of Amino Alcohols and Diamines using Sulfonyl Chlorides in Water. Bulletin of the Chemical Society of Ethiopia, 22(2). Link

  • Purification Strategies: Marsh, A., et al. (2018). Practical Process Research and Development - A Guide for Organic Chemists. Springer.
  • Starting Material Properties: PubChem Compound Summary for CID 122875-03-0, 4-(3-Methoxyphenyl)butan-1-amine. Link

  • SuFEx Chemistry (Alternative Activation): Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link

Sources

Determining the Solubility of 4-(3-Methoxyphenyl)butan-1-amine HCl in DMSO and Methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the principles and methodologies for determining the solubility of 4-(3-Methoxyphenyl)butan-1-amine hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and efficacy.[1][2] This document provides a robust framework for researchers to obtain accurate and reproducible solubility data. Included are detailed step-by-step protocols, an exploration of the underlying chemical principles, and guidance on data interpretation and presentation.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It dictates the concentration of the drug that can be achieved in solution, which is a prerequisite for absorption and subsequent pharmacological activity.[1] Poor solubility can lead to low bioavailability, therapeutic variability, and challenges in formulating a viable dosage form. Therefore, the early and accurate characterization of an API's solubility in various solvent systems is paramount.

This application note focuses on 4-(3-Methoxyphenyl)butan-1-amine HCl, an amine hydrochloride salt. The hydrochloride form is often utilized to enhance the aqueous solubility and stability of a basic parent compound. We will explore its solubility in two key solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[3][4] It is frequently used in high-throughput screening and as a stock solution solvent in biological assays.[5]

  • Methanol: A polar protic solvent, capable of hydrogen bonding, which makes it an effective solvent for polar molecules and salts.[6][7] It is often used in various stages of chemical synthesis, purification, and analysis.

Understanding the solubility of 4-(3-Methoxyphenyl)butan-1-amine HCl in these solvents is essential for its handling, formulation, and application in preclinical research.

Characterization of Components

A foundational understanding of the solute and solvents is crucial for interpreting solubility behavior.

4-(3-Methoxyphenyl)butan-1-amine HCl
  • Structure: 4-(3-Methoxyphenyl)butan-1-amine hydrochloride is the salt formed from the reaction of the basic amine, 4-(3-Methoxyphenyl)butan-1-amine, with hydrochloric acid. This conversion to a salt generally increases the polarity and potential for solubility in polar solvents.

Solvents
PropertyDimethyl Sulfoxide (DMSO)Methanol
Formula (CH₃)₂SOCH₃OH
Molar Mass 78.13 g/mol [10]32.04 g/mol [6]
Type Polar Aprotic[11]Polar Protic
Boiling Point 189 °C[10]64.7 °C[6]
Key Features High dielectric constant, excellent solvent for a wide range of compounds, including salts.[10][12] Miscible with water and many organic solvents.[3][4]Capable of hydrogen bonding, readily dissolves polar compounds. Miscible with water.[6][7][13]

Theoretical Considerations for Solubility

The adage "like dissolves like" is a fundamental principle in predicting solubility.[6]

  • In Methanol: As a polar protic solvent, methanol can engage in hydrogen bonding with the chloride anion and the protonated amine of 4-(3-Methoxyphenyl)butan-1-amine HCl. The polar hydroxyl group of methanol will also interact favorably with the polar functional groups of the solute. Therefore, a significant degree of solubility is anticipated.

  • In DMSO: DMSO is a highly polar aprotic solvent with a strong dipole moment.[11] It is an excellent solvent for salts because it can effectively solvate the cation (the protonated amine) through ion-dipole interactions with the sulfoxide oxygen atom. While it cannot act as a hydrogen bond donor, its high polarity makes it a potent solvent for a wide range of organic salts.[12]

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[5][14] This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate.

Materials and Equipment
  • 4-(3-Methoxyphenyl)butan-1-amine HCl (ensure purity is documented)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous Methanol (≥99.9%)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Weigh excess compound into vials prep2 Add precise volume of solvent prep1->prep2 Step 1-2 equil Agitate at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Allow solids to settle equil->sample1 sample2 Centrifuge vials sample1->sample2 sample3 Filter supernatant sample2->sample3 sample4 Dilute aliquot for analysis sample3->sample4 sample5 Analyze by HPLC sample4->sample5 data2 Calculate concentration sample5->data2 data1 Generate calibration curve data1->data2 data3 Report solubility (mg/mL) data2->data3

Sources

using 4-(3-Methoxyphenyl)butan-1-amine in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Heterocyclic Construction using 4-(3-Methoxyphenyl)butan-1-amine

Executive Summary

4-(3-Methoxyphenyl)butan-1-amine (CAS: 50637-23-9) is a critical "linker-scaffold" intermediate in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands targeting Dopamine (D2/D3) and Serotonin (5-HT) receptors. Unlike shorter phenethylamine analogs which readily cyclize to six-membered rings (tetrahydroisoquinolines), the four-carbon butyl chain of this compound presents unique synthetic opportunities and challenges.

This guide details three distinct synthetic protocols for utilizing this amine:

  • Heteroaryl "Head" Formation: Synthesis of N-substituted pyrroles via the Paal-Knorr reaction.

  • GPCR Ligand Assembly: Strategic N-alkylation/arylation to construct high-affinity receptor probes.

  • Advanced Scaffolding: Superacid-promoted cyclization to access rare benzazocine (8-membered) core structures.

Chemical Profile & Reactivity

PropertySpecification
IUPAC Name 4-(3-Methoxyphenyl)butan-1-amine
Molecular Weight 179.26 g/mol
Key Functional Group Primary Amine (Nucleophile)
Electronic Effect 3-Methoxy group activates the phenyl ring at positions 2, 4, and 6.
Chain Length 4 Carbons (Butyl). Critical for "deep pocket" binding in GPCRs.
Solubility Soluble in MeOH, DCM, DMSO; slightly soluble in water (free base).

Reactivity Context: The primary amine is the dominant nucleophile. The 3-methoxy substituent on the phenyl ring is an ortho/para director. However, direct cyclization to the phenyl ring involves forming an 8-membered ring (benzo[b]azocine), which is kinetically disfavored compared to 5- or 6-membered rings due to entropic factors and transannular strain.

Protocol A: Paal-Knorr Pyrrole Synthesis

Objective: To convert the primary amine into a neutral, aromatic pyrrole moiety. This is often used to reduce the basicity of the "tail" in drug candidates or to create a biaryl-like pharmacophore.

Mechanism: The amine reacts with a 1,4-dicarbonyl equivalent (e.g., 2,5-dimethoxytetrahydrofuran) under acidic conditions. The reaction proceeds via hemiaminal formation, cyclization, and dehydration.

Experimental Procedure

Reagents:

  • 4-(3-Methoxyphenyl)butan-1-amine (1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(3-methoxyphenyl)butan-1-amine (5 mmol, 896 mg) in glacial acetic acid (10 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (5.5 mmol, 0.72 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (100–110 °C) for 2–4 hours. Monitor by TLC (SiO₂, 4:1 Hexane/EtOAc) for the disappearance of the starting amine (ninhydrin stain) and appearance of a non-polar UV-active spot (pyrrole).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). Neutralize carefully with saturated NaHCO₃ solution or 10% NaOH until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient) yields the N-substituted pyrrole as a viscous oil or low-melting solid.

Yield Expectation: 75–85%.

Protocol B: GPCR Ligand Assembly (Linker Strategy)

Objective: To utilize the butylamine chain as a flexible linker connecting a "head" group (e.g., arylpiperazine) to the "tail" (3-methoxyphenyl ring). This motif is ubiquitous in D2/D3 partial agonists (e.g., Cariprazine analogs).

Workflow Visualization:

GPCR_Assembly Amine 4-(3-Methoxyphenyl) butan-1-amine Intermediate Transition State (Meisenheimer Complex) Amine->Intermediate Nucleophilic Attack Electrophile Chloro-Heterocycle (e.g., 4-Chloropyridine) Electrophile->Intermediate + Base / Heat Product Target Ligand (N-Aryl Derivative) Intermediate->Product - HCl

Caption: S_NAr pathway for coupling the phenylbutylamine to a heteroaryl core.

Experimental Procedure (Nucleophilic Aromatic Substitution)

Reagents:

  • 4-(3-Methoxyphenyl)butan-1-amine (1.2 equiv)

  • 4-Chloro-quinoline or similar heteroaryl chloride (1.0 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Step-by-Step:

  • Dissolution: Dissolve the chloro-heterocycle (1.0 mmol) in NMP (3 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine (1.2 mmol).

  • Heating: Heat the sealed vessel to 120–140 °C for 12–16 hours. (Microwave irradiation: 160 °C for 30 min is often superior).

  • Quench: Dilute with water (30 mL) and extract with EtOAc.

  • Purification: Because the product is a base, purification on amine-functionalized silica or using a gradient of DCM/MeOH/NH₃ is recommended.

Protocol C: Advanced Cyclization (Benzazocine Synthesis)

Objective: To force the intramolecular cyclization of the amine onto the phenyl ring, forming a benzo[b]azocine (8-membered ring). This is a high-value scaffold found in specific alkaloids but is synthetically challenging.

Scientific Insight: Standard Friedel-Crafts conditions often fail due to the entropy cost of closing an 8-membered ring. Success requires Superacid Activation (e.g., Triflic Acid) to generate a highly reactive superelectrophile, or the use of a "bridging" strategy (e.g., reacting with formaldehyde to form a bridged system first).

Protocol: Superacid-Promoted Cyclization

Note: This protocol assumes the amine has been pre-functionalized to an N-acyl or N-sulfonyl derivative to prevent protonation of the amine from killing the reaction.

Precursor: N-[4-(3-Methoxyphenyl)butyl]acetamide.

Reagents:

  • Precursor Amide (1.0 equiv)

  • Triflic Acid (TfOH) (10–20 equiv) OR Polyphosphoric Acid (PPA)

  • Solvent: Neat or DCM (if using TfOH)

Step-by-Step:

  • Preparation: Cool neat Triflic Acid (5 mL) to 0 °C under Argon.

  • Addition: Slowly add the amide precursor (1.0 mmol) to the acid. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature. Stir for 12–24 hours. The superacid protonates the carbonyl oxygen and potentially the methoxy group, generating a dicationic superelectrophile that drives the difficult cyclization.

  • Quench: Pour the mixture onto crushed ice/NaHCO₃. Extreme Caution: Violent reaction.

  • Isolation: Extract with DCM. The product is typically the 1-methyl-1,2,3,4,5,6-hexahydrobenzo[b]azocine derivative (if acetamide was used).

Data Table: Cyclization Conditions Comparison

MethodReagentTempMajor ProductYieldNotes
Bischler-Napieralski POCl₃RefluxDihydro-benzazocine<20%High polymer formation.[1]
Friedel-Crafts AlCl₃RTOpen chain / DimerN/AIntermolecular reaction dominates.
Superacid TfOH0°C -> RTBenzazocine 45-60%Requires N-protection; cleanest cyclization.

References

  • Paal-Knorr Pyrrole Synthesis : Amarnath, V., & Amarnath, K. (1995).[2] Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry. Link

  • Benzazocine Synthesis : Minassi, A., et al. (2020). Methylene-Bridged Benzazocanes Synthesis by Organocatalytic and Superacid Activations. ResearchGate/Journal. Link

  • Dopamine Ligand Synthesis : Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 Ligands. (2021). Semantic Scholar/PMC. Link

  • Compound Data : PubChem CID 117284165. 4-(3-Methoxy-4-methylphenyl)butan-1-amine. Link

Sources

general procedure for neutralizing amine hydrochloride salts for reaction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: General Procedure for Neutralizing Amine Hydrochloride Salts for Reaction Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Introduction & Strategic Context

In synthetic organic chemistry and drug development, amines are frequently stored as hydrochloride (HCl) salts to enhance stability, crystallinity, and shelf-life. However, the protonated ammonium form (


) is non-nucleophilic and chemically inert toward electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides).

Releasing the reactive freebase amine (


) is a critical precursor step for nucleophilic substitution, acylation, or peptide coupling. This guide details four distinct methodologies for neutralization, selected based on the physicochemical properties of the specific amine and the downstream reaction requirements.
The Physicochemical Basis (Causality)

The neutralization process is governed by the Henderson-Hasselbalch equation. To ensure >99% conversion of the ammonium salt (


) to the freebase, the pH of the medium must be adjusted to at least 2 units above the conjugate acid's 

.


  • Target pH: Typically

    
     for aliphatic amines; 
    
    
    
    for anilines/heterocycles.
  • Solubility Switch: Neutralization drastically alters solubility. Salts are water-soluble/organic-insoluble; freebases are organic-soluble/water-insoluble. This "solubility switch" is the mechanism driving purification in biphasic protocols.

Method Selection Matrix

Select the appropriate protocol based on your substrate's solubility and the sensitivity of the subsequent reaction.

MethodSelection Start Start: Amine HCl Salt WaterSoluble Is the Freebase Water Soluble? Start->WaterSoluble NoWaterSol No (Lipophilic) WaterSoluble->NoWaterSol Hydrophobic R-Group YesWaterSol Yes (Polar/Small) WaterSoluble->YesWaterSol Hydrophilic R-Group ReactionType Downstream Reaction Sensitivity? Standard Standard Synthesis ReactionType->Standard Sensitive Moisture Sensitive / One-Pot Required ReactionType->Sensitive NoWaterSol->ReactionType MethodC Method C: Ion Exchange Resin (Solid Phase) YesWaterSol->MethodC Cleanest MethodD Method D: Non-Aqueous Precipitation (Filtration) YesWaterSol->MethodD Alternative MethodA Method A: Biphasic Extraction (Separatory Funnel) Standard->MethodA MethodB Method B: In-Situ Neutralization (Organic Base) Sensitive->MethodB

Figure 1: Decision matrix for selecting the optimal neutralization strategy based on amine solubility and reaction constraints.

Detailed Protocols

Method A: Biphasic Liquid-Liquid Extraction (The Standard)

Best For: Lipophilic amines (MW > 150) intended for standard reactions. Mechanism: Uses the "solubility switch" to partition the freebase into the organic layer while trapping inorganic salts in the aqueous layer.

Reagents:

  • Base: 1M NaOH (Strong) or Saturated

    
     (Milder).
    
  • Solvent: Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether (

    
    ).
    

Protocol:

  • Dissolution: Dissolve the amine hydrochloride salt in minimal distilled water (approx. 5-10 mL/g).

  • Basification:

    • Place the solution in a separatory funnel.[1][2]

    • Slowly add the base solution while swirling.

    • Checkpoint: Monitor pH with universal indicator paper. Target pH > 12.[3]

    • Observation: The solution will typically turn cloudy or oily as the freebase separates.[2]

  • Extraction:

    • Add the organic solvent (equal volume to aqueous phase).

    • Shake vigorously for 1-2 minutes with frequent venting.

    • Allow layers to separate.[1][2][4] Collect the organic (usually top for EtOAc/Ether, bottom for DCM) layer.

    • Repeat: Re-extract the aqueous layer 2x with fresh solvent to maximize yield.

  • Drying & Isolation:

    • Combine organic extracts.

    • Wash with saturated brine (

      
      ) to remove residual water.
      
    • Dry over anhydrous

      
       or 
      
      
      
      for 15 minutes.
    • Filter and concentrate under reduced pressure (Rotavap).

Troubleshooting:

  • Emulsions: If a rag layer forms, add solid NaCl to saturate the aqueous layer or filter the mixture through a pad of Celite.

Method B: In-Situ Neutralization (One-Pot)

Best For: Moisture-sensitive reactions (e.g., acylations, peptide coupling) or when isolation is unnecessary. Mechanism: An auxiliary base acts as a proton scavenger, generating the freebase transiently in the reaction vessel.

Reagents:

  • Organic Bases: Triethylamine (

    
    , TEA), N,N-Diisopropylethylamine (DIPEA/Hünig’s base).
    
  • Solvent: DCM, THF, DMF.

Protocol:

  • Suspend the amine hydrochloride in the dry reaction solvent.

  • Add 2.0 - 2.5 equivalents of the organic base.

    • Note: 1 eq neutralizes the HCl; the excess serves as the base for the subsequent reaction.

  • Stir for 10–30 minutes at room temperature.

    • Observation: The solution may become clear if the amine freebase is soluble, or a fine white precipitate (

      
      ) may form.
      
  • Proceed directly with the addition of the electrophile (e.g., acid chloride).

Critical Consideration:

  • The byproduct is an amine hydrochloride salt of the auxiliary base (e.g.,

    
    ). Ensure this salt does not interfere with your reaction or workup.
    
Method C: Solid-Phase Neutralization (Ion Exchange)

Best For: Water-soluble amines, volatile amines, or flow chemistry applications. Mechanism: The HCl is retained on a basic polymer resin, releasing the clean freebase into the solvent.

Reagents:

  • Resin: Amberlyst A-21 (Weakly basic) or Dowex 1X8 (Strongly basic, OH- form).

  • Solvent: Methanol (MeOH) or Water.[5]

Protocol:

  • Preparation: Pre-wash the resin with MeOH to remove preservatives.

  • Loading: Dissolve the amine salt in MeOH. Add the resin (approx. 3-4 equivalents of capacity).

  • Exchange: Stir gently for 30–60 minutes.

    • Validation: Check the pH of the supernatant; it should be basic.

  • Filtration: Filter off the resin beads.

  • Isolation: Evaporate the solvent. The residue is the pure freebase.

Method D: Non-Aqueous Precipitation

Best For: Highly water-soluble amines where aqueous extraction results in product loss. Mechanism: Exploits the insolubility of inorganic salts (KCl, NaCl) in organic alcohols.

Protocol:

  • Dissolve the amine hydrochloride in dry Methanol or Ethanol.

  • Add 1 equivalent of KOH or NaOH pellets (or a methanolic solution of the base).

  • Stir vigorously for 30 minutes.

    • Reaction:

      
      
      
  • Filtration: The inorganic salt (

    
    ) will precipitate out. Filter the mixture through a frit or Celite pad.
    
  • Concentration: Evaporate the filtrate to obtain the freebase.

Data Summary & Validation

Comparison of Bases
Base TypeExamplespKa (Conj.[6][7] Acid)SuitabilityByproduct Removal
Inorganic Hydroxide NaOH, KOH15.7Robust, BiphasicAqueous Wash
Inorganic Carbonate

,

10.3Mild, Acid-SensitiveAqueous Wash/Filtration
Tertiary Amine TEA, DIPEA10.7 - 11.0In-Situ, Organic SolubleAcid Wash / Chromatography
Polymer Supported Amberlyst A-21~10-11Clean, Flow ChemFiltration
Validation: How to Confirm Freebasing
  • NMR Spectroscopy:

    • Chemical Shift: The

      
      -protons (adjacent to nitrogen) typically shift upfield  (lower ppm) in the freebase compared to the salt due to the loss of the electron-withdrawing positive charge.
      
    • Peak Shape: Amine

      
       protons often appear as broad singlets in the freebase, whereas ammonium protons (
      
      
      
      ) are often broad triplets (in DMSO-
      
      
      ) or invisible (in
      
      
      due to exchange).
  • Solubility Test:

    • The product should be soluble in DCM/Ether but insoluble in water (for lipophilic amines).

  • Silver Nitrate Test (Qualitative):

    • Dissolve a small sample in water/nitric acid. Add

      
      .
      
    • Salt: Heavy white precipitate (

      
      ).
      
    • Freebase: No precipitate (if washed thoroughly).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
  • Sigma-Aldrich (Merck). Product Specification: Amberlyst® A-21 Free Base. Retrieved from .

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate Discussion. (2015). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]

  • Borgia, A., et al. (2011). Solid-Phase Synthesis of Peptides. In Methods in Enzymology (Vol. 502). Academic Press.

Sources

solvent selection for reactions involving methoxyphenylbutylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a technical framework for solvent selection in reactions involving 4-(4-methoxyphenyl)butylamine hydrochloride (and related phenalkylamine salts). Moving beyond traditional "trial-and-error" approaches, this note applies Hansen Solubility Parameters (HSP) and Green Chemistry principles to optimize yield, purity, and sustainability. It specifically addresses the challenge of transitioning from the stable, hydrophilic HCl salt to the reactive, lipophilic free base.

Physicochemical Profiling & Solubility Logic

The core challenge with methoxyphenylbutylamine HCl is its amphiphilic nature. It contains a lipophilic tail (methoxyphenylbutyl-) and a highly polar, ionic head group (-NH3+ Cl-).

Solubility Mechanism:

  • Ionic Lattice Energy: The HCl salt forms a stable crystal lattice. To dissolve it, the solvent must overcome this lattice energy via high dielectric constant (

    
    ) or specific solvation (hydrogen bonding).
    
  • Amphiphilic Contrast: While water dissolves the salt easily, it often suppresses nucleophilic reactivity (e.g., in amidation). Conversely, non-polar solvents (Toluene, Heptane) cannot solvate the ion pair, leading to heterogeneous "slurries" with poor kinetics.

Table 1: Solubility Matrix & Solvent Suitability
Solvent ClassRepresentative SolventsSolubility (HCl Salt)Solubility (Free Base)Application Note
Protic Polar Water, Methanol, EthanolHigh (>100 mg/mL)HighExcellent for storage or reductive amination. Poor for anhydrous coupling.
Aprotic Polar DMSO, DMF, DMAcHigh High"Universal" solvents but difficult to remove (high BP). Avoid if possible due to toxicity.
Green Aprotic 2-MeTHF , CPMELow/ModerateHigh Top Choice. Can dissolve the free base and partially solvate the salt.
Esters Ethyl Acetate, iPrOAcVery LowHighExcellent for extraction of the free base after neutralization.
Chlorinated DCM, ChloroformLow (unless MeOH added)HighLegacy solvent. High environmental hazard. Phase out for 2-MeTHF.
Hydrocarbons Toluene, HeptaneInsolubleModerateAntisolvent for crystallization of the salt.

Protocol A: Biphasic Neutralization & Extraction (The "Free-Basing" Step)

Most nucleophilic reactions (acylation, alkylation) require the amine lone pair to be available. The HCl must be stripped.

Legacy Method: DCM / NaOH partition. Modern/Green Method: 2-MeTHF / K2CO3 or EtOAc / NaOH.

Rationale: Dichloromethane (DCM) is a suspected carcinogen and environmental hazard. 2-Methyltetrahydrofuran (2-MeTHF) is derived from renewable resources (corn cobs/bagasse), has a higher boiling point (80°C vs 40°C), and separates cleanly from water.

Step-by-Step Protocol:
  • Dissolution: Suspend 10.0 g of methoxyphenylbutylamine HCl in 100 mL of 2-MeTHF . (Note: It may not fully dissolve initially).

  • Neutralization: Add 50 mL of 1 M NaOH (or 10% w/v K2CO3 for milder conditions).

  • Agitation: Stir vigorously for 15 minutes. The solid HCl salt will dissolve as it converts to the oil-soluble free amine.

  • Phase Cut: Stop stirring. Allow layers to separate.[1] The amine is now in the upper organic layer (2-MeTHF).

    • Validation: Check pH of aqueous layer; must be >10.

  • Drying: Wash organic layer with brine (sat. NaCl), separate, and dry over anhydrous Na2SO4.

  • Utilization: The solution can be used directly in the next step (telescoping) or concentrated to yield the free amine oil.

Protocol B: Homogeneous Amide Coupling (Direct Salt Usage)

If you must skip the extraction step (e.g., to save time or avoid isolating unstable free base), you can react the HCl salt directly using a "base sponge" method.

Critical Parameter: The solvent must solubilize the salt enough to allow the organic base (e.g., DIPEA) to deprotonate it in situ.

Recommended Solvent System: 2-MeTHF + DMF (9:1 ratio) or Pure DMF (if removal is not an issue).

Workflow Diagram (DOT):

ReactionLogic Start Start: Methoxyphenylbutylamine HCl Decision Is the Free Base Unstable? Start->Decision RouteA Route A: In-Situ Neutralization (Direct Coupling) Decision->RouteA Yes (Oxidation Risk) RouteB Route B: Biphasic Extraction (Isolate Free Base) Decision->RouteB No (Stable) SolventA Solvent: DMF or NMP Base: DIPEA (3.0 eq) RouteA->SolventA SolventB Solvent: 2-MeTHF or EtOAc Base: 1M NaOH RouteB->SolventB Product Final Product: Amide/Amine SolventA->Product Add Coupling Agent (HATU/EDC) SolventB->Product Evaporate -> Redissolve -> React

Figure 1: Decision logic for processing amine salts based on stability and solvent compatibility.

Advanced Solvent Selection: The "Green" Transition

Pharmaceutical guidelines (Pfizer, GSK, Sanofi) strongly discourage the use of chlorinated solvents (DCM, DCE) and high-boiling dipolar aprotics (DMF, NMP, DMAc) due to toxicity (REACH regulations) and difficulty in removal.

Table 2: Modern Solvent Replacements
Legacy SolventIssueRecommended ReplacementWhy?
DCM (Dichloromethane)Carcinogen, volatile, difficult to contain.2-MeTHF or EtOAc 2-MeTHF has similar polarity but is bio-derived and separates better from water.
DMF (Dimethylformamide)Reprotoxic, high boiling point (153°C).DMSO or Gvl (gamma-Valerolactone)DMSO is non-toxic (though high BP). Gvl is a renewable, biodegradable alternative.
DCE (Dichloroethane)Highly toxic.Toluene or CPME CPME (Cyclopentyl methyl ether) resists peroxide formation and has low latent heat of vaporization.
Diethyl Ether Extremely flammable, peroxides.TBME or CPME Higher flash points, lower peroxide risk.

Case Study: Reductive Amination

Scenario: Reacting methoxyphenylbutylamine HCl with an aldehyde.

  • Bad Practice: Using DCE (Dichloroethane) with STAB (Sodium Triacetoxyborohydride).

  • Optimized Protocol:

    • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2]

    • Additive: Triethylamine (Et3N) - 1.0 equivalent (Essential to free the amine).

    • Mechanism: The alcohol dissolves both the HCl salt and the aldehyde. The Et3N buffers the HCl.

    • Green Benefit: Alcohols are Class 3 (Low Toxicity) solvents.

Visualizing the Solvation Shell (DOT)

Solvation cluster_0 In Non-Polar Solvent (Toluene) cluster_1 In Green Polar Solvent (MeOH or 2-MeTHF+H2O) Salt R-NH3+ Cl- Toluene Toluene Salt->Toluene Repulsion IonPair R-NH3+ ... Cl- Solvent Solvent Dipoles Solvent->IonPair Stabilization

Figure 2: Solvation dynamics. Non-polar solvents cannot break the ionic lattice, leading to heterogeneous mixtures. Polar protic or wet ether solvents stabilize the ions.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[3] Green Chemistry, 2008, 10, 31-36.[3] Link

  • Sanofi Solvent Guide : Prat, D., et al. "Sanofi’s solvent selection guide: a step toward more sustainable processes." Organic Process Research & Development, 2013, 17(12), 1517-1525. Link

  • GSK Solvent Sustainability Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862. Link

  • 2-MeTHF as a DCM Alternative : Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5(8), 1369-1379. Link

  • Amide Coupling Solvents : MacMillan, D.S., et al. "Replacement of hazardous solvents in amide coupling reactions." Green Chemistry, 2013, 15, 596-600. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Methoxyphenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(3-Methoxyphenyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key amine intermediate. We will explore the causality behind experimental outcomes and provide actionable, field-proven protocols to improve your yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries to provide rapid initial guidance.

Q1: What are the most viable synthetic routes for preparing 4-(3-Methoxyphenyl)butan-1-amine?

There are two primary, well-established routes for the synthesis of this target molecule. The choice often depends on the availability of starting materials and the scale of the reaction.

  • Reductive Amination: This is arguably the most common and versatile method.[1] It typically involves the reaction of a ketone, 4-(3-methoxyphenyl)butan-2-one, with an ammonia source, followed by reduction of the intermediate imine. This pathway is favored for its operational simplicity and generally good yields.[2][3]

  • Grignard Reaction with a Nitrile: This route involves the addition of a Grignard reagent to 3-methoxybenzonitrile to form a ketone intermediate after hydrolysis, which is then converted to the amine.[4][5] While powerful, this method is often plagued by side reactions if conditions are not strictly controlled.[6][7]

Q2: My overall yield is consistently low. What are the first general parameters I should investigate?

Low yields are a common frustration. Before diving into specific reaction mechanisms, always validate these foundational parameters:

  • Reagent Quality and Purity: Ensure all starting materials, especially aldehydes, amines, and organometallics, are pure. Aldehydes can oxidize to carboxylic acids, and Grignard reagents can degrade with exposure to air or moisture.

  • Solvent Anhydrousness: For many steps, particularly those involving hydrides or Grignard reagents, the presence of water is detrimental. Ensure solvents are rigorously dried.

  • Inert Atmosphere: Reactions sensitive to oxygen or moisture (e.g., Grignard reactions, reactions with certain reducing agents) must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Temperature Control: Many of the reactions involved have a narrow optimal temperature range. Poor temperature control can lead to side reactions or decomposition.

Q3: I'm struggling with the final purification. How can I effectively isolate pure 4-(3-Methoxyphenyl)butan-1-amine?

Purifying amines can be challenging due to their basicity and potential for forming salts.

  • Acid-Base Extraction: This is the most effective initial cleanup step. The basic amine product can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic impurities in the organic phase. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which is then extracted back into an organic solvent.[8]

  • Column Chromatography: While effective, amines can streak on standard silica gel due to interactions with acidic silanol groups. To counter this, the eluent system should be doped with a small amount of a base like triethylamine (typically 0.5-2%) or by using deactivated (e.g., alumina) or basic-treated silica gel.[9]

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale, especially for removing non-volatile impurities.

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, scenario-based troubleshooting for the most common synthetic route: Reductive Amination.

Scenario: Synthesis via Reductive Amination

The general pathway involves the reaction of 4-(3-methoxyphenyl)butan-2-one with an ammonia source to form an imine, which is then reduced in situ.

G Ketone 4-(3-Methoxyphenyl)butan-2-one Imine Imine Intermediate Ketone->Imine + Ammonia Ammonia Source (e.g., NH4OAc) Product 4-(3-Methoxyphenyl)butan-1-amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN)

Caption: General workflow for reductive amination.

Problem 1: Low conversion of starting ketone; significant amount remains after the reaction.

  • Causality: The rate-limiting step in many reductive aminations is the formation of the imine intermediate. This is an equilibrium process, and the equilibrium may not favor the imine.[2] The formation is catalyzed by acid, but too much acid will protonate the amine starting material, rendering it non-nucleophilic.

  • Troubleshooting Steps:

    • pH Control: The reaction pH is critical. It should be weakly acidic (typically pH 5-7) to facilitate carbonyl protonation without fully protonating the amine.[10] If using an ammonium salt like ammonium acetate, it often serves as both the ammonia source and the pH buffer. If using ammonia directly, a co-catalyst like acetic acid may be required.

    • Water Removal: The formation of an imine from a ketone and an amine releases one equivalent of water.[2] This equilibrium can be driven towards the product by removing water as it is formed. This can be achieved chemically by adding a dehydrating agent (e.g., molecular sieves) or physically by using a Dean-Stark apparatus if the reaction is run at reflux.

    • Reaction Time & Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time for the equilibrium to be established before and during the reduction step. Modest heating can sometimes favor imine formation.

Problem 2: Significant formation of 4-(3-methoxyphenyl)butan-2-ol as a byproduct.

  • Causality: This indicates that the reducing agent is reducing the starting ketone faster than it is reducing the imine intermediate. This is a common issue with less selective reducing agents like sodium borohydride (NaBH₄).[3]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: The key is to use a reducing agent that is more reactive towards the protonated imine (an iminium ion) than towards the ketone.

      • Sodium cyanoborohydride (NaBH₃CN): This is the classic choice for reductive amination because it is stable in weakly acidic conditions and selectively reduces iminium ions over ketones.[3][10] Caution: NaBH₃CN is highly toxic and can release hydrogen cyanide gas upon strong acidification.

      • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a safer, often preferred alternative.[10] It is a milder reducing agent but is highly effective for reductive aminations and does not carry the toxicity concerns of cyanide.[3] It is particularly effective for reactions with primary amines.

    • Staged Addition: If using a less selective reagent is unavoidable, consider a two-step process. First, allow the imine to form (monitoring by TLC or GC-MS), then cool the reaction and add the reducing agent. This minimizes the time the reducing agent is in the presence of the starting ketone.

Reducing AgentRelative Reactivity (Iminium vs. Ketone)Optimal pHSafety Considerations
NaBH₄ Low Selectivity7 - 10Flammable solid, reacts with acid
NaBH₃CN High Selectivity5 - 7Highly Toxic . Releases HCN gas with strong acid.[10]
NaBH(OAc)₃ High Selectivity5 - 7Moisture sensitive, but much safer than NaBH₃CN.[3]
Table 1: Comparison of Common Reducing Agents for Reductive Amination.

Problem 3: The final product is contaminated with dialkylated or other amine impurities.

  • Causality: This can occur if the newly formed primary amine product reacts with another molecule of the starting ketone to form a secondary amine byproduct. While less common when using a large excess of the ammonia source, it can be an issue.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate) to ensure the ketone is more likely to react with ammonia than with the product amine.

    • Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to keep the concentration of the primary amine product low at any given time, reducing the chance of a second reaction.

Part 3: Optimized Experimental Protocol

This section provides a validated, step-by-step protocol for the synthesis of 4-(3-Methoxyphenyl)butan-1-amine via reductive amination.

Protocol: Reductive Amination using Sodium Triacetoxyborohydride
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-(3-methoxyphenyl)butan-2-one (1.0 eq).

    • Add ammonium acetate (5.0 eq).

    • Add an appropriate anhydrous solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) to achieve a substrate concentration of approximately 0.5 M.

  • Imine Formation:

    • Stir the mixture at room temperature under a nitrogen atmosphere for 1-2 hours to facilitate the initial formation of the imine.

  • Reduction:

    • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the stirring mixture. Note: The addition may cause some gas evolution.

    • Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone has been consumed.

  • Workup and Extraction:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir for 30 minutes until gas evolution ceases.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Dissolve the crude oil in dichloromethane and perform an acid-base extraction as described in the FAQ section to remove non-basic impurities.

    • If further purification is needed, perform column chromatography on silica gel using an eluent system of dichloromethane/methanol/triethylamine (e.g., 95:4:1).

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_reagents Reagents/Solvents Pure & Dry? start->check_reagents check_imine Imine Formation Issue? check_reagents->check_imine Yes fix_reagents Purify/Dry Reagents & Solvents check_reagents->fix_reagents No check_reduction Reduction Issue? check_imine->check_reduction No fix_imine Adjust pH (5-7) Add Dehydrating Agent check_imine->fix_imine Yes success Yield Improved check_reduction->success No fix_reduction Switch to Selective Reductant (e.g., NaBH(OAc)3) check_reduction->fix_reduction Yes

Caption: A decision tree for troubleshooting low yield.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link][6]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link][2]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link][10]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link][7]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][3]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link][4]

  • Hussain, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Retrieved from [Link][1]

  • The Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. Retrieved from [Link][5]

  • Google Patents. (n.d.). Process for the purification of amines. Retrieved from [8]

Sources

Technical Support Center: Troubleshooting Solubility Issues of Amine Hydrochlorides in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing solubility challenges with amine hydrochlorides in organic solvents. This guide is designed for researchers, scientists, and drug development professionals who encounter these common yet often frustrating experimental hurdles. Here, we move beyond simple procedural lists to provide in-depth explanations of the underlying chemical principles, ensuring you can not only solve your immediate solubility problems but also anticipate and prevent future issues.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of amine hydrochlorides.

Q1: Why is my amine hydrochloride insoluble in common organic solvents like dichloromethane (DCM), ethyl acetate, or toluene?

A1: Amine hydrochlorides are salts. The protonation of the basic nitrogen atom by hydrochloric acid introduces a positive charge, creating an ionic compound (R₃NH⁺Cl⁻).[1][2][3] This ionic character makes the molecule highly polar. Organic solvents like DCM, ethyl acetate, and toluene are significantly less polar. The fundamental principle of "like dissolves like" dictates that the highly polar, ionic amine salt will have poor solubility in these non-polar or moderately polar organic solvents. The strong electrostatic interactions (lattice energy) within the crystalline salt are not easily overcome by the weaker interactions offered by these solvents.

Q2: My amine hydrochloride seems to have some solubility in methanol or ethanol. Why is that?

A2: Alcohols like methanol and ethanol are more polar than many other common organic solvents and are capable of hydrogen bonding. These properties allow them to better solvate the ions of the amine hydrochloride salt, leading to increased solubility compared to non-polar solvents. However, for many amine hydrochlorides, especially those with larger non-polar scaffolds, solubility in simple alcohols may still be limited.

Q3: Is there a quick way to improve the solubility of my amine hydrochloride for a reaction in an organic solvent?

A3: The most direct and common method is to convert the amine hydrochloride back to its neutral, "free base" form.[4][5][6] This is typically achieved by a simple liquid-liquid extraction. Dissolve the amine hydrochloride in an aqueous medium, add a base (like sodium bicarbonate or sodium hydroxide) to neutralize the hydrochloric acid, and then extract the now non-polar free amine into an organic solvent.[4][5]

Q4: I've noticed that adding a small amount of a co-solvent like DMSO or DMF helps. Is this a reliable method?

A4: Yes, using a polar aprotic co-solvent can be an effective strategy. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have high dielectric constants and are excellent at solvating cations.[7] Adding a small percentage of these solvents to your primary reaction solvent can significantly increase the solubility of the amine hydrochloride. However, it's crucial to ensure that the co-solvent does not interfere with your downstream reaction or purification steps.

In-Depth Troubleshooting Guides

For more persistent solubility challenges, the following detailed guides provide step-by-step protocols and the scientific rationale behind each approach.

Guide 1: Conversion of Amine Hydrochloride to the Free Amine

This is the most robust and widely applicable method for achieving solubility in non-polar organic solvents. By removing the ionic character, the molecule's polarity is significantly reduced.

The underlying principle is a simple acid-base reaction. The amine hydrochloride salt exists in equilibrium with its corresponding free amine and hydrochloric acid. By adding a base, the equilibrium is shifted towards the formation of the free amine, which is less polar and thus more soluble in organic solvents.

G AmineHCl Amine Hydrochloride (R₃NH⁺Cl⁻) (Polar, Water-Soluble) FreeAmine Free Amine (R₃N) (Less Polar, Organic-Soluble) AmineHCl->FreeAmine + Base OrganicSolvent Organic Solvent (e.g., DCM, Ethyl Acetate) FreeAmine->OrganicSolvent Extraction Base Aqueous Base (e.g., NaHCO₃, NaOH) AqueousPhase Aqueous Phase (Contains NaCl, H₂O) Base->AqueousPhase

Caption: Workflow for converting an amine hydrochloride to its free base for improved organic solvent solubility.

  • Dissolution: Dissolve the amine hydrochloride salt in a minimal amount of deionized water or a dilute aqueous acid solution.

  • Basification: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), or a dilute solution of a strong base, like 1M sodium hydroxide (NaOH), while stirring.[8] Monitor the pH of the aqueous layer with pH paper or a pH meter, aiming for a pH of 9-10 to ensure complete deprotonation of the amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine with a suitable water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).[5] Repeat the extraction 2-3 times to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the free amine.

For water-sensitive applications, a non-aqueous workup can be employed.

  • Suspension: Suspend the amine hydrochloride in a suitable organic solvent (e.g., methanol).

  • Base Addition: Add a solid or solution of a base. For example, stirring the methanolic solution over solid sodium carbonate for 15 minutes can be effective. Alternatively, triethylamine (Et₃N) can be added to a suspension in DCM or chloroform; the resulting triethylamine hydrochloride salt is often insoluble and can be filtered off.

  • Isolation: Filter the reaction mixture to remove the inorganic salts. The filtrate contains the free amine in the organic solvent, which can be used directly or concentrated.

Guide 2: Utilizing Co-solvents and Additives

When complete conversion to the free base is not desirable or feasible, the use of co-solvents or additives can be a powerful alternative.

The following table provides a qualitative overview of the solubility of a generic small-molecule amine hydrochloride in various solvents and solvent systems. Actual solubility is highly dependent on the specific structure of the amine.

Solvent/SystemPolarityExpected SolubilityRationale
TolueneNon-polarVery LowPoor interaction with the ionic salt.
Dichloromethane (DCM)Moderately PolarLowLimited ability to solvate the ions.
EthanolPolar ProticModerateCan hydrogen bond and solvate ions.
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent at solvating the cation.[7]
DCM with 5% DMSOMixedModerate to HighThe co-solvent enhances the solvating power of the bulk solvent.
Guide 3: Advanced Techniques for Recalcitrant Cases

For particularly challenging solubility issues, more advanced methods may be necessary.

Causality and Mechanism: Phase transfer catalysis is a technique used to facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[9] A phase transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide) or a crown ether, transports an ionic reactant from the aqueous phase into the organic phase where the reaction can occur.[9][10] This is particularly useful for reactions involving amine hydrochlorides where the deprotonated amine is the active nucleophile.

G AqueousPhase Aqueous Phase (Amine HCl, Base) Interface Phase Interface AqueousPhase->Interface OrganicPhase Organic Phase (Substrate) OrganicPhase->Interface ReactiveAnion Reactive Amine (R₃N) OrganicPhase->ReactiveAnion Release of Amine PTC Phase Transfer Catalyst (Q⁺X⁻) Interface->PTC Picks up Amine PTC->OrganicPhase Transports Amine Product Product ReactiveAnion->Product + Substrate Product->OrganicPhase

Caption: Mechanism of Phase Transfer Catalysis for an amine hydrochloride reaction.

When to Use PTC: Consider PTC when your reaction requires a basic amine nucleophile, but the starting material is an amine hydrochloride, and you wish to avoid a separate free-basing step. This method allows for the in-situ generation and reaction of the free amine.[11]

Causality and Mechanism: Ionic liquids are salts with melting points below 100°C. They are composed of a large organic cation and an organic or inorganic anion.[12][13] Their unique properties, including high polarity, negligible vapor pressure, and thermal stability, make them excellent solvents for a wide range of compounds, including polar and ionic species like amine hydrochlorides.[14]

When to Use Ionic Liquids: ILs can be considered as alternative reaction media when conventional organic solvents fail to provide adequate solubility. Imidazolium-based ionic liquids, for example, have been shown to be effective solvents in various synthetic applications.[12]

References

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?[Link]

  • Filo. (2025). Amines salts are soluble in water but insoluble in organic solvent.[Link]

  • Lumen Learning. Properties of amines | Organic Chemistry II.[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis.[Link]

  • Chemistry LibreTexts. (2014). Amines as Bases.[Link]

  • University of Calgary. (2023). Solubility of Organic Compounds.[Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]

  • Wikipedia. Phase-transfer catalyst.[Link]

  • MDPI. (2020). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications.[Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts.[Link]

  • MDPI. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.[Link]

  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?[Link]

  • Wikipedia. Ionic liquid.[Link]

  • American Institute of Chemists. (2014). Starburst quaternary ammonium salt - a new effective phase transfer catalyst.[Link]

  • Solvionic. Ionic liquids.[Link]

  • Chem-Station. (2015). Phase-Transfer Catalyst (PTC).[Link]

  • Sciencemadness.org. (2013). serine methyl ester HCl to freebase.[Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC).[Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.[Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?[Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?[Link]

Sources

Technical Support Center: Stabilizing 4-(3-Methoxyphenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(3-Methoxyphenyl)butan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound. As a primary amine with an electron-rich methoxy-substituted phenyl ring, 4-(3-Methoxyphenyl)butan-1-amine is susceptible to oxidative degradation, which can compromise experimental integrity and product shelf-life. This guide provides in-depth, experience-driven advice to help you prevent, troubleshoot, and analyze the oxidation of this valuable research chemical.

Frequently Asked Questions (FAQs)
Q1: My sample of 4-(3-Methoxyphenyl)butan-1-amine free base has turned yellow/brown. What is the cause?

A1: The discoloration of your amine sample is a common indicator of oxidative degradation.[1] Primary amines, particularly those with aromatic functionalities, are sensitive to atmospheric oxygen. The color change is likely due to the formation of oxidized species, such as imines and other chromophoric degradation products, which arise from the reaction of the amine with oxygen, often accelerated by exposure to light and ambient temperatures.[1]

Q2: What are the primary pathways of degradation for 4-(3-Methoxyphenyl)butan-1-amine?

A2: The degradation of 4-(3-Methoxyphenyl)butan-1-amine primarily proceeds through oxidation of the primary amine group. Key degradation pathways include:

  • Oxidation to Imines: The primary amine can be oxidized to the corresponding imine, which may then be susceptible to further reactions.

  • Deamination and Aldehyde Formation: Similar to the metabolic pathways of phenethylamines, the amine group can be oxidized and cleaved, leading to the formation of an aldehyde (4-(3-methoxyphenyl)butanal) and ammonia.[2][3] This aldehyde can be further oxidized to the corresponding carboxylic acid (4-(3-methoxyphenyl)butanoic acid).[2][3]

  • N-Oxide Formation: Direct oxidation of the nitrogen atom can lead to the formation of the corresponding N-oxide.[4]

The methoxy group on the phenyl ring, being in the meta position, has an electron-withdrawing inductive effect which can influence the overall electron density of the molecule.[5][6]

Below is a diagram illustrating the potential oxidative degradation pathways.

Oxidative Degradation of 4-(3-Methoxyphenyl)butan-1-amine Potential Oxidative Degradation Pathways A 4-(3-Methoxyphenyl)butan-1-amine B Imine Intermediate A->B Oxidation C 4-(3-Methoxyphenyl)butanal A->C Oxidative Deamination E N-Oxide A->E N-Oxidation D 4-(3-Methoxyphenyl)butanoic Acid C->D Further Oxidation

Caption: Potential oxidative degradation routes for 4-(3-Methoxyphenyl)butan-1-amine.

Q3: What are the ideal storage conditions to prevent oxidation?

A3: To maintain the integrity of 4-(3-Methoxyphenyl)butan-1-amine free base, strict adherence to optimal storage conditions is critical. The following table summarizes the recommended parameters and the rationale behind them.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents interaction with atmospheric oxygen, the primary driver of oxidation.[1]
Temperature Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended.Reduces the kinetic rate of degradation reactions.[1][7]
Container Use amber glass vials or bottles with tightly sealed caps.Protects the compound from light, which can catalyze oxidative reactions, and prevents exposure to air and moisture.[1][4]
Environment Store in a dry, dark, and well-ventilated area.Minimizes exposure to moisture and light.[1][7] Amines can be hygroscopic.[7]
Troubleshooting Guide
Problem: I suspect my sample is degrading despite proper storage. How can I confirm this and what should I do?

Solution:

Step 1: Analytical Confirmation

To confirm degradation, you will need to employ analytical techniques to identify and quantify the parent compound and potential degradation products.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is a primary method for separating the parent amine from its degradants. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For structural elucidation of the degradation products, coupling HPLC to a mass spectrometer is essential. This will help in identifying the mass of the impurities, corresponding to potential products like the aldehyde, carboxylic acid, or N-oxide.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile degradation products.[4]

Step 2: Experimental Workflow for Stability Assessment

The following workflow outlines a systematic approach to assess the stability of your compound.

Stability Assessment Workflow Workflow for Assessing Amine Stability cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Aliquot fresh sample B Prepare solutions in relevant solvents A->B C Exposure to Air/Light (Ambient Temp) B->C D Elevated Temperature (e.g., 40°C) B->D E Control (Inert gas, -20°C, Dark) B->E F Time Point Analysis (t=0, 24h, 48h, etc.) C->F D->F E->F G HPLC / LC-MS Analysis F->G H Compare peak areas and identify degradants G->H

Caption: A systematic workflow for evaluating the stability of 4-(3-Methoxyphenyl)butan-1-amine.

Step 3: Mitigation Strategies

If degradation is confirmed, consider the following:

  • Purification: If the degradation is minor, repurification by chromatography may be possible.

  • Use of Antioxidants: For applications where it is permissible, the addition of a suitable antioxidant can help to quench free radical-mediated oxidation. Aromatic amine antioxidants are known to be effective radical scavengers.[8][9] Phenolic antioxidants can also be used, sometimes in synergistic combination with amine antioxidants.[8][10] For solutions, ascorbic acid has been used to protect aromatic amines from oxidation.[11]

  • Salt Formation: If the free base is not required for your application, consider converting it to a stable salt form (e.g., hydrochloride). Amine salts are generally more stable and less prone to oxidation.

Advanced Topics
Q4: Can I use antioxidants to stabilize 4-(3-Methoxyphenyl)butan-1-amine in solution? Which ones are recommended?

A4: Yes, incorporating antioxidants is a viable strategy for enhancing the stability of solutions containing 4-(3-Methoxyphenyl)butan-1-amine. The choice of antioxidant will depend on the solvent system and the downstream application.

Antioxidant ClassExamplesMechanism of ActionConsiderations
Aromatic Amines Diphenylamine derivatives, PhenylenediaminesAct as radical scavengers by donating a hydrogen atom to terminate oxidation chain reactions.[8][9]Highly effective for long-term thermal stability.[8][9] May interfere with certain biological assays.
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Scavenge free radicals. Can work synergistically with aromatic amine antioxidants.[8][10]Commonly used in pharmaceutical and food industries.
Reducing Agents Ascorbic Acid (Vitamin C)A water-soluble antioxidant that can protect aromatic amines from oxidation in aqueous environments.[11]Ideal for aqueous-based formulations.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Can sequester trace metal ions that may catalyze oxidation reactions.[12]Useful when metal-catalyzed oxidation is a concern.

Protocol for Antioxidant Addition:

  • Selection: Choose an antioxidant that is compatible with your solvent system and will not interfere with your experiment.

  • Concentration: Start with a low concentration (e.g., 0.01-0.1% w/v) and optimize as needed.

  • Procedure: Dissolve the antioxidant in the solvent before adding the 4-(3-Methoxyphenyl)butan-1-amine.

  • Storage: Even with an antioxidant, it is crucial to store the solution under the recommended inert, cold, and dark conditions.

By implementing these scientifically grounded strategies, you can significantly enhance the stability of your 4-(3-Methoxyphenyl)butan-1-amine samples, ensuring the reliability and reproducibility of your research.

References
  • Pathways for the catabolism of phenylethylamine, tyramine, and... - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Retrieved February 13, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.). Retrieved February 13, 2026, from [Link]

  • Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Retrieved February 13, 2026, from [Link]

  • Aromatic Amines Antioxidants - Performance Additives. (n.d.). Retrieved February 13, 2026, from [Link]

  • Szeremeta, M., et al. (2023). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 24(15), 12239.
  • Phenethylamine - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Analytical methods used to quantify amine oxidation. - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Mosnaim, A. D., et al. (1974). The Kinetics of Hydroxylation of Phenylethylamine, Amphetamine and Phenylalanine in Rodent Tissues. Research Communications in Chemical Pathology and Pharmacology, 9(1), 169-172.
  • Tanthana, J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995-16012.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. (n.d.). Retrieved February 13, 2026, from [Link]

  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS - Sciencemadness.org. (n.d.). Retrieved February 13, 2026, from [Link]

  • Phenols and aromatic amines as thermal stabilizers in polyolefin processing. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]

  • Protective activity of aromatic amines and imines against oxidative nerve cell death. (n.d.). Retrieved February 13, 2026, from [Link]

  • Methoxy group - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • decomposing phenylalanine to phenethylamine - the hive archive. (n.d.). Retrieved February 13, 2026, from [Link]

  • Atmospheric Degradation of Amines (ADA) | NILU. (n.d.). Retrieved February 13, 2026, from [Link]

  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Chemical analysis in amine system operations - EPTQ. (n.d.). Retrieved February 13, 2026, from [Link]

  • Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. - Vaia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Amines - NCERT. (n.d.). Retrieved February 13, 2026, from [Link]

  • Atmospheric amines – Part III: Photochemistry and toxicity - ResearchGate. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

dealing with hygroscopic nature of 4-(3-Methoxyphenyl)butan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Handling Hygroscopicity & Stability of Batch # [Generic] Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Introduction: The Nature of the Problem

You are encountering difficulties with 4-(3-Methoxyphenyl)butan-1-amine Hydrochloride . While the hydrochloride salt formation generally stabilizes the free amine against oxidation, it introduces a significant challenge: hygroscopicity .

Structurally, this molecule features a primary ammonium cation (


) paired with a chloride anion (

).[1] The crystal lattice energy of this salt is high, but the hydration enthalpy of the chloride ion and the ammonium headgroup is strong enough to pull moisture from the atmosphere. This leads to deliquescence —where the solid absorbs enough water to dissolve itself, forming a viscous oil or paste.

This guide provides the protocols to prevent, diagnose, and correct these issues.

Module 1: Storage & Handling (Preventative Protocols)

Objective: Maintain the anhydrous crystal lattice to ensure stoichiometric accuracy in downstream reactions.

Q: How should I store this compound long-term?

A: Do not rely on the original vendor cap.

  • Primary Containment: Transfer the salt into a glass vial with a Teflon-lined cap.

  • Secondary Containment: Place the vial inside a desiccator containing active phosphorus pentoxide (

    
    ) or indicating silica gel.
    
  • Temperature: Store at -20°C . Cold storage reduces the kinetic rate of hydrolysis (if impurities are present) and slows moisture diffusion.

    • Critical Step: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Q: How do I weigh it without it turning to goo?

A: You must minimize atmospheric exposure time. Use the Subtractive Weighing Method or a Glovebox .

Workflow: Handling Hygroscopic Solids

HandlingWorkflow Start Start: Weighing Required Environment Check Environment Start->Environment Glovebox Glovebox Available? (N2/Ar atmosphere) Environment->Glovebox MethodA Method A: Direct Weighing (Inert Atmosphere) Glovebox->MethodA Yes MethodB Method B: Subtractive Weighing (Open Air) Glovebox->MethodB No StepB1 1. Tare sealed vial with source material MethodB->StepB1 StepB2 2. Quickly transfer approx. amount to reaction vessel StepB1->StepB2 StepB3 3. Reseal source vial immediately StepB2->StepB3 StepB4 4. Weigh source vial again StepB3->StepB4 Calc Mass Transferred = (Mass 1) - (Mass 2) StepB4->Calc

Figure 1: Decision logic for weighing hygroscopic amine salts. Method B (Subtractive Weighing) is the industry standard when a glovebox is unavailable.

Module 2: Troubleshooting (Corrective Actions)

Q: My solid has turned into a sticky paste/oil. Is it ruined?

A: Likely no . It has deliquesced. Unless the compound has been wet for months (leading to potential hydrolysis of the methoxy group, though unlikely under neutral conditions), it is simply hydrated. You can recover it.

Protocol: Recovery via Azeotropic Drying

Use this if the solid is too gummy for vacuum drying alone.

  • Dissolution: Dissolve the "wet" paste in a minimum amount of anhydrous ethanol .

  • Azeotrope Formation: Add toluene (ratio ~3:1 Toluene:Ethanol).[1] The toluene/ethanol/water ternary azeotrope boils at a lower temperature than water alone.

  • Evaporation: Rotovap the solution at 45-50°C .

  • Repetition: Repeat the toluene addition and evaporation 2-3 times until a white, free-flowing powder persists.

  • Final Dry: Place in a vacuum oven (see below).

Q: My reaction yields are inconsistent/low.

A: You are likely weighing water, not reactant. If your material contains 15% water by weight and you calculate stoichiometry based on the anhydrous MW (215.72 g/mol ), you are under-loading the amine by 15%.

The Fix: Determine the Effective Molecular Weight (


)  before setting up the reaction.


[1]

Module 3: Analytical Verification

Objective: Quantify water content to adjust stoichiometry.

Comparison of Analytical Methods
MethodPrecisionProsCons
Karl Fischer (KF) HighThe "Gold Standard" for water quantification.[1] Direct measurement.Consumes sample (~50-100mg).[1] Requires specialized equipment.
qNMR (Quantitative NMR) Medium-HighNon-destructive (mostly).[1] Gives structure + purity + water data simultaneously.Requires internal standard.[2] Water peak in DMSO/CDCl3 can be broad or overlap.
Elemental Analysis (CHN) MediumChecks C/H/N ratios.[1] Large deviation in %C indicates water/solvent.Indirect. Does not distinguish between water and inorganic impurities.
Protocol: Quantitative NMR (qNMR) for Water Content

Use this if you do not have a Karl Fischer titrator.[1]

  • Solvent: Use DMSO-

    
      (taken from a fresh ampoule to ensure dryness).[1] Chloroform-
    
    
    
    often contains water and acid traces that shift the water peak.
  • Internal Standard: Add a known mass of Maleic Acid or Dimethyl Sulfone (non-hygroscopic, distinct singlet peaks).[1]

  • Acquisition:

    • Relaxation delay (

      
      ): Set to 30-60 seconds  (essential for full integration accuracy).
      
    • Scans: 16-32.[1]

  • Calculation: Compare the integral of the water peak (usually ~3.3 ppm in DMSO) against the internal standard. Note: This assumes the DMSO blank is dry; run a blank first to subtract background water.

Visualizing the Recovery & Verification Loop

RecoveryLoop Wet Wet/Gummy Solid VacOven Vacuum Oven (40°C, <10 mbar, P2O5) Wet->VacOven Check Visual Check: Free flowing? VacOven->Check Check->VacOven No (Still sticky) KF Karl Fischer / qNMR Check->KF Yes (Powder) Calc Calculate MW_eff KF->Calc

Figure 2: The iterative process for recovering a usable reagent from a hydrated state.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for drying organic salts and solvents). [1]

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling Hygroscopic Reagents. Merck KGaA. (General guidelines for storage and weighing).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying water peaks in qNMR).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Protocols for azeotropic drying and amine salt handling). [1]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 4-(3-Methoxyphenyl)butan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive analysis of the 1H NMR spectrum for 4-(3-Methoxyphenyl)butan-1-amine hydrochloride . As a structural homolog of phenethylamine, this compound presents specific analytical challenges, primarily regarding the resolution of the ammonium salt protons and the differentiation of regioisomers (specifically the 4-methoxy variant).

This document compares the spectral performance of the hydrochloride salt against its free base form and establishes a rigorous protocol for differentiating the target 3-methoxy isomer from common impurities. It is designed for researchers requiring high-fidelity structural validation in drug development workflows.

Structural Context & Analytical Challenges

The molecule consists of three distinct magnetic environments:

  • The Aromatic System: A 3-substituted (meta) anisole ring.

  • The Linker: A four-carbon alkyl chain (

    
    ).
    
  • The Polar Head: A primary amine, protonated as a hydrochloride salt (

    
    ).
    
Key Analytical Challenges:
  • Solubility vs. Resolution: The HCl salt is sparingly soluble in

    
    , often requiring polar deuterated solvents (DMSO-
    
    
    
    or
    
    
    ) which drastically alter chemical shifts.
  • Labile Proton Exchange: The ammonium protons (

    
    ) are invisible in protic solvents like 
    
    
    
    due to rapid deuterium exchange.
  • Isomer Verification: Distinguishing the 3-methoxy (meta) substitution from the commercially prevalent 4-methoxy (para) isomer requires precise analysis of the aromatic coupling constants (

    
    -values).
    

Experimental Protocol: Optimal Acquisition Parameters

To ensure reproducibility, the following protocol utilizes DMSO-


  as the primary solvent. Unlike 

, DMSO-

slows proton exchange sufficiently to visualize the ammonium triplet, providing a stoichiometric check for salt formation.
Sample Preparation Workflow

SamplePrep Start Start: 10 mg Sample Solvent Add 0.6 mL DMSO-d6 (Contains 0.03% TMS) Start->Solvent Mix Vortex / Sonicate (Ensure Clear Solution) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquire 1H NMR (ns=16, d1=1.0s) Transfer->Acquire

Figure 1: Optimized sample preparation workflow for amine hydrochloride salts to ensure complete dissolution and signal stability.

Instrument Parameters
  • Field Strength:

    
     400 MHz (Recommended for aromatic resolution).
    
  • Temperature: 298 K (

    
    ).
    
  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay (d1): 1.0 s (Sufficient for quantitative integration of non-quaternary carbons).

Spectral Analysis: Assignments & Data

The following data represents the reference spectrum in DMSO-


 .
Chemical Shift Table[1]
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
NH

7.85 - 8.10 Broad Singlet3H-Diagnostic for HCl salt. Disappears in

.
Ar-H Ar-H (5)7.18Triplet (t)1H7.8Meta-coupling overlap.
Ar-H Ar-H (2,4,6)6.75 - 6.85Multiplet3H-Includes ortho/para protons relative to OMe.
OMe

3.73 Singlet (s)3H-Distinctive sharp singlet.

-N

-N
2.75 - 2.85 Broad Multiplet2H-Deshielded by cationic nitrogen.

-Ar
Ar-

-
2.55 - 2.60Triplet (t)2H7.5Overlaps with DMSO solvent residual (2.50) - check integration carefully.

Alkyl Chain1.50 - 1.65Multiplet4H-Central methylene protons.
Comparative Analysis: HCl Salt vs. Free Base

The conversion from Free Base to Hydrochloride Salt induces specific, predictable shifts. This comparison is vital for confirming successful salt formation during synthesis.

FeatureFree Base (

)
HCl Salt (DMSO-

)
Mechanistic Cause

-Methylene (

)

2.68 ppm

2.80 ppm
Inductive Deshielding: The positive charge on Nitrogen pulls electron density, shifting the adjacent protons downfield.
Amine Protons (

vs

)

1.2 ppm (Broad s)

8.0 ppm (Broad)
Protonation & H-Bonding: The free amine is shielded and exchanges fast. The ammonium salt is highly deshielded and forms H-bonds with DMSO.
Solubility High in

Low in

Ionic lattice energy requires polar solvents for the salt.

Isomer Differentiation (Critical Quality Attribute)

A common synthetic impurity is the 4-methoxy (para) isomer. Distinguishing the 3-methoxy (target) from the 4-methoxy (impurity) is strictly done via the aromatic region splitting patterns.

The "Fingerprint" Region (6.5 - 7.5 ppm)
  • Target (3-Methoxy / Meta):

    • Exhibits a complex ABCD system (often appearing as a singlet, two doublets, and a triplet).

    • Key Signal: Look for a triplet at

      
       ppm (H-5) and a narrow doublet/singlet at 
      
      
      
      ppm (H-2, isolated between substituents).
  • Impurity (4-Methoxy / Para):

    • Exhibits a classic AA'BB' system.

    • Key Signal: Two distinct doublets (roofing effect) integrating to 2H each. The symmetry is the giveaway.

Decision Logic for Purity Verification

IsomerCheck CheckAr Analyze Aromatic Region (6.5 - 7.5 ppm) Pattern Identify Splitting Pattern CheckAr->Pattern Para Two Doublets (AA'BB') Symmetric Pattern->Para Symmetric 2:2 Meta Multiplet + Triplet (ABCD) Asymmetric Pattern->Meta Complex 1:1:1:1 ResultPara REJECT: 4-Methoxy Isomer Para->ResultPara ResultMeta CONFIRM: 3-Methoxy Target Meta->ResultMeta

Figure 2: Logic tree for distinguishing the target 3-methoxy compound from its 4-methoxy regioisomer based on aromatic coupling.

Conclusion

For the definitive characterization of 4-(3-Methoxyphenyl)butan-1-amine hydrochloride :

  • Use DMSO-

    
      to visualize the ammonium protons (
    
    
    
    8.0) and confirm salt stoichiometry.
  • Verify the

    
    -nitrogen shift  (
    
    
    
    ppm) to confirm the inductive effect of the salt.
  • Validate the Regioisomer by ensuring the aromatic region lacks the symmetry of the para-substituted impurity.

This protocol ensures that the spectral data supports both the chemical identity and the isomeric purity required for pharmaceutical applications.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for general shift assignments).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for substituent effects on aromatic rings).[3][4][5] Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Definitive Guide to FTIR Analysis of Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Salt Formation Checkpoint

In pharmaceutical development, converting a free amine drug substance into its hydrochloride (HCl) salt is a critical strategy to enhance solubility, bioavailability, and stability. Fourier Transform Infrared (FTIR) spectroscopy serves as the rapid "first-pass" verification method for this conversion.

This guide objectively compares the spectral performance of Amine Hydrochloride Salts against their Free Base counterparts.[1] Unlike NMR, which requires dissolution (often destroying the solid-state salt lattice), FTIR analyzes the solid state directly, making it the superior method for confirming the integrity of the ionic lattice and detecting polymorphs or hydration states.

Mechanistic Basis: The Protonation Shift

The fundamental "product performance" of an HCl salt in FTIR is defined by the protonation of the nitrogen lone pair.

  • Free Amine (R-NH₂): The N-H stretching vibration is a sharp, distinct doublet (primary) or singlet (secondary) in the high frequency region (3300–3500 cm⁻¹ ).[2][3]

  • Amine Salt (R-NH₃⁺ Cl⁻): Upon protonation, the N-H bond lengthens and weakens. Crucially, the formation of a strong ionic hydrogen bond network (

    
    ) causes extreme broadening of the stretching bands.
    

The "Ammonium Envelope": This is the hallmark of a successful salt formation. The sharp N-H peaks collapse into a broad, complex absorption band often spanning 2400–3200 cm⁻¹ . This shift is the primary "Pass/Fail" criteria for salt synthesis.

Comparative Analysis: Characteristic Peaks

The Primary Comparison: Free Base vs. HCl Salt

The following table summarizes the spectral shift confirming the reaction


.
Vibrational ModeFree Amine (Precursor)Amine HCl Salt (Product)Diagnostic Value
N-H Stretch 3300–3500 cm⁻¹ (Sharp, distinct)2800–3200 cm⁻¹ (Broad, strong "Envelope")High: Disappearance of sharp bands >3300 cm⁻¹ confirms protonation.
N-H Bend 1580–1650 cm⁻¹ (Scissoring)1500–1625 cm⁻¹ (Asymmetric & Symmetric def.)Medium: Shift often obscured by aromatic ring modes.
Combination Bands Absent2000–2500 cm⁻¹ (Weak, broad overtones)High: "Amine Salt Bands" often appear as a distinct pattern here.
C-N Stretch 1000–1350 cm⁻¹Shifted slightly (+10–20 cm⁻¹)Low: Difficult to assign definitively in complex molecules.
Distinguishing Amine Classes (Primary vs. Secondary vs. Tertiary)

Once salt formation is confirmed, FTIR can distinguish the class of the amine salt based on the multiplicity of the ammonium protons.

Amine ClassFunctional GroupKey Spectral Feature (Stretch)Key Spectral Feature (Bend)
Primary (

)
AmmoniumBroad envelope 2800–3200 cm⁻¹ .[3][4] Often obscures C-H stretches.Two bands: Asymmetric (~1560–1625 cm⁻¹) & Symmetric (~1500–1550 cm⁻¹).[5]
Secondary (

)
IminiumBroad envelope 2700–3000 cm⁻¹ .One band: Strong deformation band ~1560–1620 cm⁻¹.
Tertiary (

)
Tert-AmmoniumDistinctive: Lower frequency envelope 2300–2700 cm⁻¹ . Often appears as a "comb" of multiple sub-bands.None: No N-H bending mode in the 1500–1600 region.

Visualizing the Analytical Logic

Diagram 1: Spectral Interpretation Decision Tree

This logic flow guides the researcher from the raw spectrum to the structural confirmation.

AmineAnalysis Start Start: Acquire FTIR Spectrum CheckRegion1 Check 3300-3500 cm⁻¹ (Sharp Peaks?) Start->CheckRegion1 FreeAmine Result: Free Amine Detected (Incomplete Reaction) CheckRegion1->FreeAmine Yes (Sharp Doublet/Singlet) CheckRegion2 Check 2400-3200 cm⁻¹ (Broad 'Ammonium' Envelope?) CheckRegion1->CheckRegion2 No CheckRegion2->FreeAmine No (Flat Baseline) SaltConfirmed Result: Salt Formation Confirmed CheckRegion2->SaltConfirmed Yes (Broad Band) Classify Classify Amine Salt Type SaltConfirmed->Classify CheckBend Check 1500-1625 cm⁻¹ (Bending Modes) Classify->CheckBend Primary Primary Salt (-NH3+) 2 Bending Bands CheckBend->Primary Two Bands Secondary Secondary Salt (-NH2+) 1 Bending Band CheckBend->Secondary One Band Tertiary Tertiary Salt (-NH+) No Bending Bands CheckBend->Tertiary No Bands

Caption: Decision tree for verifying amine salt formation and classifying the amine type based on N-H stretching and bending vibrations.

Experimental Protocol: The "Self-Validating" Workflow

Expert Insight: The choice of sampling technique is the most common source of error in analyzing amine hydrochlorides.

The KBr Trap (Avoid This)

Using Potassium Bromide (KBr) pellets for Hydrochloride salts is chemically risky due to Halide Exchange .



This reaction occurs under the high pressure of pellet pressing, shifting peak positions and altering the fingerprint region.
Recommended Method: Diamond ATR or KCl Pellet

Protocol for Diamond ATR (Attenuated Total Reflectance):

  • Blanking: Clean the crystal with isopropanol. Collect a background air spectrum (32 scans).

  • Sample Loading: Place ~5 mg of the amine HCl salt directly onto the diamond crystal.

  • Pressure Application: Apply high pressure using the anvil clamp.

    • Validation Step: Ensure the "Force Gauge" reads optimum contact. Poor contact yields noisy data in the 2000–2500 cm⁻¹ region.

  • Collection: Scan 4000–400 cm⁻¹ (4 cm⁻¹ resolution, 32-64 scans).

  • Correction: Apply "ATR Correction" (if comparing to library transmission spectra) to account for depth of penetration differences at lower wavenumbers.

Workflow for Salt Screening

This diagram outlines the rigorous process for screening potential salt candidates.

SaltScreening Synthesis 1. Salt Synthesis (Amine + HCl) Isolation 2. Isolation (Filtration/Drying) Synthesis->Isolation FTIR_ATR 3. FTIR-ATR Analysis (No KBr!) Isolation->FTIR_ATR Validation 4. Spectral Validation FTIR_ATR->Validation Check1 Check: Broad NH+ Band? Validation->Check1 Check2 Check: Water Band? (~3400 broad) Check1->Check2 Yes Fail_Free FAIL: Free Base Check1->Fail_Free No Pass PASS: Anhydrous Salt Check2->Pass No Fail_Wet FAIL: Hydrate/Wet Check2->Fail_Wet Yes

Caption: Analytical workflow for validating amine hydrochloride salt synthesis, highlighting critical checkpoints for free base contamination and moisture content.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Link

  • Shimadzu Application News. (n.d.). Comparison of KBr Pellet Method and KCl Pellet Method on Hydrochlorides. Shimadzu Corporation. Link

  • Nakanishi, K. (1962). Infrared Absorption Spectroscopy: Practical. Holden-Day. (Classic reference for amine salt characteristic bands).
  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.

Sources

Technical Guide: HPLC Retention & Method Development for 4-(3-Methoxyphenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Methoxyphenyl)butan-1-amine is a primary amine characterized by a moderate lipophilicity (LogP ~2.3) and a basic pKa (~10.5). Its chromatographic behavior is dominated by the protonation state of the primary amine group. On standard C18 columns at neutral or acidic pH, this compound exhibits characteristic peak tailing and variable retention due to secondary silanol interactions.

This guide compares three distinct separation strategies. High-pH Reversed-Phase (RP) is identified as the superior approach for peak symmetry and retention stability, while Acidic RP with Ion-Pairing serves as a viable alternative for mass spectrometry (MS) compatibility where high pH is not feasible.

Part 1: Physicochemical Profile & Retention Mechanics

Understanding the molecule's behavior is a prerequisite for method selection. The retention time (RT) is not a fixed constant but a variable dependent on the pH-driven ionization state.

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 179.26 g/mol Detectable by MS (ESI+) as [M+H]+ 180.26.
LogP ~2.3Moderately lipophilic; requires >20% organic modifier for elution on C18.
pKa (Amine) ~10.5At pH < 9.5, the molecule is positively charged (

).
UV Max ~275 nm, 220 nm220 nm provides higher sensitivity; 275 nm is more selective for the phenyl group.
The Silanol Effect

At standard HPLC pH (2.0–7.0), the amine is protonated. Standard silica-based C18 columns possess residual silanol groups (


) which act as weak cation exchangers. The positively charged amine interacts with these silanols, causing:
  • Peak Tailing: Non-Gaussian peak shapes.

  • Retention Drift: Variable retention as silanols activate/deactivate.

  • Carryover: Difficulty in washing the column.

Part 2: Comparative Method Evaluation

Method A: High-pH Reversed Phase (Recommended)

Principle: By raising the mobile phase pH above the pKa (to pH 10–11), the amine is deprotonated into its neutral form. This eliminates silanol interactions and allows the hydrophobic butyl chain to interact purely with the C18 ligand.

  • Column: High-pH stable C18 (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1][2]

  • Performance: Sharp peaks, increased retention (due to neutral state), excellent reproducibility.

Method B: Acidic Reversed Phase with Ion-Pairing

Principle: Uses a chaoticotropic agent (e.g., Trifluoroacetic acid - TFA) or specific ion-pairing reagents (e.g., Hexanesulfonate). TFA pairs with the protonated amine to form a neutral ion pair, masking the charge.

  • Column: End-capped C18 or Base-Deactivated Silica (BDS).

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile.

  • Performance: Good peak shape, but TFA suppresses MS ionization. Retention is generally lower than High-pH methods.

Method C: Mixed-Mode Chromatography

Principle: Utilizes a stationary phase with both alkyl chains (C18) and embedded ion-exchange groups.

  • Column: Sielc Primesep or similar Mixed-Mode Cation Exchange.

  • Mobile Phase: Water/ACN with Acidic Buffer.

  • Performance: Tunable selectivity. Excellent for separating the amine from non-basic impurities.

Comparative Data Matrix
FeatureMethod A: High pH C18Method B: Acidic TFA C18Method C: Mixed-Mode
Peak Symmetry Excellent (Tail < 1.2)Good (Tail < 1.5)Excellent (Tail < 1.2)
Retention Mechanism Hydrophobic InteractionHydrophobic + Ion-PairingHydrophobic + Cation Exchange
MS Compatibility High (Ammonium buffers volatile)Low (TFA suppresses signal)Moderate (Depends on buffer)
Column Life Moderate (Requires robust silica)HighHigh
Estimated RT Late Eluting (Neutral species is more hydrophobic)Early Eluting (Charged species is more polar)Tunable (Depends on salt conc.)

Part 3: Visualizing the Workflow

The following diagram illustrates the decision process for selecting the optimal method based on available instrumentation and detection requirements.

MethodSelection Start Start: 4-(3-Methoxyphenyl)butan-1-amine Analysis CheckMS Is MS Detection Required? Start->CheckMS MS_Yes Yes (MS Compatible) CheckMS->MS_Yes MS_No No (UV Only) CheckMS->MS_No HighPH_Check Do you have a High-pH Stable Column? (Gemini, XBridge, etc.) MS_Yes->HighPH_Check MethodA Method A: High pH RP (10mM NH4HCO3, pH 10.5) Best Peak Shape MS_No->MethodA Alternative MethodC Method C: Ion-Pairing RP (0.1% TFA or Sulfonate) Sharp Peaks, No MS MS_No->MethodC Recommended for UV HighPH_Check->MethodA Yes MethodB Method B: Formic Acid RP (0.1% FA) Acceptable Tailing HighPH_Check->MethodB No

Figure 1: Decision tree for selecting the optimal HPLC method based on detection needs and column availability.

Part 4: Experimental Protocol (Self-Validating)

This protocol utilizes Method A (High pH) as it yields the most robust retention data for this specific amine.

Reagents & Preparation
  • Analyte: 4-(3-Methoxyphenyl)butan-1-amine (Reference Standard).[3]

  • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Chromatographic Conditions
  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent High-pH stable column).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 220 nm (primary) and 275 nm (confirmatory).

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Solvent A (Buffer)% Solvent B (ACN)
0.09010
10.01090
12.01090
12.19010
15.09010
Expected Results & Validation
  • Retention Time: Expect elution between 6.5 – 8.0 minutes under these gradient conditions. The neutral amine is hydrophobic.

  • System Suitability:

    • Tailing Factor: Must be < 1.3.[1]

    • Theoretical Plates: > 5000.

    • Blank Injection: Verify no carryover (amines stick to injector seals; use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid).

Interaction Mechanism Diagram

Interaction Analyte Analyte: Neutral Amine (pH 10.5) Ligand C18 Ligand (Hydrophobic) Analyte->Ligand Strong Hydrophobic Interaction (Stable Retention) Silanol Silanol (Si-O-) (Deactivated by pH/Endcapping) Analyte->Silanol No Interaction (Repulsion/Neutrality)

Figure 2: Mechanism of interaction at High pH. The neutral state of the amine prevents ionic interaction with silanols, ensuring peak symmetry.

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Waters Application Notes. Link

  • Hamilton Company. Separation of Basic Drug Compounds (PRP-C18). Knowledge Center. Link

  • Agilent Technologies. Choosing HPLC Columns for Rapid Method Development. Agilent Technical Guides. Link

  • PubChem. 4-(3-Methoxyphenyl)butan-1-amine Compound Summary. National Library of Medicine. Link

  • SIELC Technologies. HPLC Method for Separation of Amines.[4] SIELC Application Notebook. Link

Sources

Comparative Guide: Elemental Analysis & Purity Validation for 4-(3-Methoxyphenyl)butan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

In drug discovery, 4-(3-Methoxyphenyl)butan-1-amine Hydrochloride (CAS: 58578-26-6) serves as a critical primary amine linker, often utilized in the synthesis of dopamine receptor ligands and vanilloid-class analgesics.

While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for assessing organic purity, they frequently fail to detect inorganic impurities, solvation errors, or non-stoichiometric salt formation. For hydrochloride salts, Elemental Analysis (EA) is not merely a regulatory checkbox; it is the only definitive method to validate the Salt-to-Base ratio and Hydration state .

This guide compares the diagnostic power of EA against standard orthogonal methods, providing calculated reference standards and a decision-making framework for researchers.

Theoretical Reference Standards (The Gold Standard)

Before analyzing experimental data, the theoretical composition must be established with high precision. Deviations from these values are the primary indicators of specific impurity types (water vs. inorganic salt vs. solvent).

Compound: 4-(3-Methoxyphenyl)butan-1-amine HCl Formula:


Molecular Weight:  215.72  g/mol 
Table 1: Theoretical Elemental Composition (Calculated)
ElementCountAtomic Mass ContributionTheoretical % (w/w) Tolerance Range (±0.4%)*
Carbon (C) 11132.1261.25% 60.85% – 61.65%
Hydrogen (H) 18**18.148.41% 8.01% – 8.81%
Nitrogen (N) 114.016.49% 6.09% – 6.89%
Chlorine (Cl) 135.4516.43% 16.03% – 16.83%

*Note: The ±0.4% tolerance is the standard acceptance criterion for the Journal of Medicinal Chemistry and most regulatory bodies [1]. **Note: Hydrogen count includes the acidic proton from HCl.

Comparative Performance: EA vs. HPLC/NMR

The following data compares three distinct grades of the compound. This demonstrates why HPLC alone is insufficient for validating the hydrochloride salt form.

Experimental Scenario
  • Grade A: Recrystallized, vacuum-dried (High Purity).

  • Grade B: Crude precipitate, air-dried (Hygroscopic/Wet).

  • Grade C: "HPLC Pure" but synthesized with excess HCl gas (Non-stoichiometric).

Table 2: Comparative Analysis Data
MetricGrade A (Target) Grade B (Wet) Grade C (Excess HCl) Diagnostic Interpretation
HPLC Purity 99.8% 99.5% 99.9% HPLC ignores water and excess inorganic HCl. All samples look "pure."
1H NMR Clean SpectrumClean SpectrumClean SpectrumNMR solvent peaks may be invisible if

exchange occurs.
EA: Carbon 61.22% (Pass)58.40% (Fail)59.10% (Fail)Low Carbon indicates "dead weight" (non-carbon impurities).
EA: Hydrogen 8.43% (Pass)8.95% (High)8.50% (Pass)High H strongly suggests trapped water (

).
EA: Nitrogen 6.48% (Pass)6.10% (Low)6.25% (Low)Diluted by impurities.
EA: Chlorine 16.40% (Pass)15.60% (Low)18.20% (High) High Cl proves the sample is a dihydrochloride or has trapped HCl gas.
Key Insight: The "Hidden" Impurity

In Grade C , the HPLC shows 99.9% purity because the detector only sees the UV-active aromatic ring. However, the Elemental Analysis reveals a massive Chlorine spike (18.20% vs 16.43%). This indicates the presence of trapped


 gas or a partial dihydrochloride species, which would drastically alter the pH and stoichiometry in subsequent biological assays. Only EA detects this. 

Validated Experimental Protocol

To achieve "Grade A" results, the following preparation protocol is mandatory. Amine hydrochlorides are prone to hygroscopicity (absorbing atmospheric water), which skews Carbon and Nitrogen values lower.

Protocol: Preparation for Microanalysis
  • Recrystallization: Dissolve crude solid in minimal hot isopropanol; add diethyl ether until turbid. Cool to 4°C. Filter precipitate.

  • Drying (Critical Step):

    • Place sample in a vacuum drying pistol or desiccator.

    • Desiccant: Phosphorus Pentoxide (

      
      ) is required to scavenge water aggressively.
      
    • Conditions: High vacuum (<0.1 mbar) at 40–50°C for minimum 12 hours.

    • Why? Standard air drying leaves 1–3% water by weight, causing EA failure.

  • Handling: Transfer dried sample immediately into a pre-tared tin capsule in a glovebox or dry environment to prevent rapid re-hydration before combustion.

Diagnostic Workflow (Visualization)

The following diagram outlines the logical decision tree for validating the salt form. It integrates HPLC, NMR, and EA into a self-validating loop.

PurityValidation Start Crude 4-(3-Methoxyphenyl)butan-1-amine HCl HPLC Step 1: HPLC/LC-MS (Check Organic Purity) Start->HPLC Decision1 Organic Purity > 98%? HPLC->Decision1 NMR Step 2: 1H NMR (Check Structure/Solvent) Decision1->NMR Yes Fail DIAGNOSTIC FAILURE Decision1->Fail No (Re-purify) EA Step 3: Elemental Analysis (CHN + Cl) (Check Stoichiometry) NMR->EA Decision2 Values within ±0.4%? EA->Decision2 Pass VALIDATED REFERENCE MATERIAL (Ready for Bio-Assay) Decision2->Pass Yes AnalyzeFail Analyze Deviation Source Decision2->AnalyzeFail No FixWater High H, Low C/N (Trapped Water) -> Dry w/ P2O5 AnalyzeFail->FixWater FixSalt High Cl, Low C/N (Excess HCl) -> Recrystallize AnalyzeFail->FixSalt FixWater->EA Retest FixSalt->EA Retest

Figure 1: Integrated Quality Control Workflow. Note that Elemental Analysis is the final "Gatekeeper" that detects errors missed by HPLC and NMR.

References

  • European Medicines Agency (EMA). (2016).[1] ICH guideline Q3D on elemental impurities.[1][2][Link][1]

  • Henderson, R. K., et al. (2011). "GlaxoSmithKline Solvent Selection Guide." Green Chemistry, 13, 854-862. (Context on solvent trapping in amine salts). [Link]

  • PubChem. (2023).[3] Compound Summary: 4-(3-Methoxyphenyl)butan-1-amine.[3] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.